(R)-Methotrexate-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-FUPFOCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962981 | |
| Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432545-63-6 | |
| Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 432545-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-Methotrexate-d3 for Researchers and Drug Development Professionals
Abstract
(R)-Methotrexate-d3 is the deuterium-labeled form of (R)-Methotrexate, a stereoisomer of the widely used antimetabolite and antifolate agent, Methotrexate. This stable isotope-labeled compound serves as a critical tool in analytical and research settings, primarily as an internal standard for the highly accurate quantification of Methotrexate in biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed experimental protocols for its application in quantitative analysis. Additionally, it explores the broader mechanism of action of Methotrexate and its impact on key cellular signaling pathways, offering valuable context for its use in research and drug development.
Introduction to this compound
This compound is a specialized chemical compound where three hydrogen atoms in the methyl group of (R)-Methotrexate have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This key characteristic makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard analytical technique for precise quantification.[1][2][3]
The "R" designation refers to the stereochemistry at the chiral center of the glutamic acid moiety of the methotrexate molecule. While the L-isomer (L-Methotrexate or (S)-Methotrexate) is the biologically active form of the drug, the R-isomer can be present as an impurity or used specifically as a distinct analytical standard. The use of a stereoisomer as an internal standard can be advantageous in certain chromatographic separations.
Table 1: Chemical and Physical Properties of Methotrexate-d3
| Property | Value |
| Synonyms | Amethopterin-d3, MTX-d3 |
| Molecular Formula | C₂₀H₁₉D₃N₈O₅ |
| Molecular Weight | 457.46 g/mol [4] |
| Appearance | Orange solid |
| Purity | Typically ≥99% deuterated forms (d₁-d₃) |
| Storage | 4°C |
| Stability | ≥ 2 years |
Mechanism of Action of the Active Moiety: Methotrexate
To appreciate the applications of this compound, it is essential to understand the mechanism of action of its non-deuterated, biologically active counterpart, L-Methotrexate. Methotrexate is a folate analog that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[5] This inhibition blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By disrupting DNA synthesis, methotrexate selectively targets rapidly dividing cells, which is the basis for its use as an anti-cancer agent.[5]
Beyond its anti-proliferative effects, methotrexate also exhibits immunomodulatory and anti-inflammatory properties, making it a cornerstone therapy for autoimmune diseases like rheumatoid arthritis. These effects are mediated through various signaling pathways.
Key Signaling Pathways Modulated by Methotrexate
Methotrexate has been shown to influence several critical intracellular signaling cascades:
-
JAK/STAT Pathway: Methotrexate can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is integral to signaling for numerous pro-inflammatory cytokines. By inhibiting the JAK/STAT pathway, methotrexate can reduce the inflammatory response.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. Methotrexate can indirectly inhibit NF-κB activation, further contributing to its anti-inflammatory effects.
-
Adenosine Signaling: Methotrexate can lead to an increase in the extracellular concentration of adenosine, which has potent anti-inflammatory properties.
Below are Graphviz diagrams illustrating these key signaling pathways.
Application of this compound in Quantitative Analysis
The primary and most critical application of this compound is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the therapeutic drug monitoring (TDM) of methotrexate in various biological fluids.[1][2][3]
Experimental Workflow for Quantitative Analysis
The general workflow for using this compound as an internal standard is depicted in the following diagram:
Detailed Experimental Protocols
The following protocols are composites based on methodologies reported in the scientific literature. Researchers should optimize these protocols for their specific instrumentation and experimental conditions.
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (plasma, serum, or cerebrospinal fluid), add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of a protein precipitation agent, such as acetonitrile or methanol, containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for separation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions of methotrexate and its deuterated internal standard are monitored.
Table 2: Representative Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methotrexate | 455.2 | 308.1 | 20-40 |
| Methotrexate-d3 | 458.2 | 311.2 | 20-40 |
Note: The optimal collision energy should be determined experimentally for the specific instrument being used.
Quantitative Data and Method Validation
LC-MS/MS methods utilizing this compound as an internal standard are typically validated for linearity, precision, and accuracy.
Table 3: Summary of Typical Quantitative Performance Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
Synthesis of this compound
While detailed, step-by-step synthesis protocols for this compound are often proprietary, the general approach involves modifications of established methotrexate synthesis routes. The synthesis of methotrexate typically involves the condensation of three key building blocks: a pteridine derivative, p-aminobenzoic acid, and glutamic acid. For this compound, a deuterated methylating agent would be used to introduce the trideuteriomethyl group, and (R)-glutamic acid would be used to ensure the correct stereochemistry.
Future Perspectives and Applications
The use of stable isotope-labeled compounds like this compound is expanding. Beyond its established role as an internal standard, it has the potential to be used as a tracer in pharmacokinetic and pharmacodynamic studies. By administering this compound and monitoring its fate and the fate of its metabolites, researchers can gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) of methotrexate. This can be particularly valuable in personalized medicine, helping to understand inter-individual variability in drug response and toxicity.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals working with methotrexate. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of methotrexate in biological samples, which is crucial for therapeutic drug monitoring and pharmacokinetic studies. Understanding the underlying mechanism of action of methotrexate and the analytical methodologies that this compound enables is fundamental to advancing research and optimizing the clinical use of this important therapeutic agent.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. esschemco.com [esschemco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methotrexate inhibits glucocorticoids-induced osteoclastogenesis via activating IFN-γR/STAT1 pathway in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
(R)-Methotrexate-d3: A Technical Guide for Researchers
(R)-Methotrexate-d3 is a stable, isotopically labeled form of the (R)-enantiomer of Methotrexate, a potent antifolate agent. This guide provides an in-depth overview of its chemical structure, properties, and applications, particularly its use as an internal standard in advanced bioanalytical techniques. It is intended for researchers, scientists, and professionals in drug development and pharmacology.
Chemical Structure and Properties
This compound is structurally analogous to the pharmacologically active (S)-Methotrexate, with two key distinctions: the stereochemistry at the chiral carbon of the glutamate moiety is in the (R) configuration, and the three hydrogen atoms of the N-methyl group are replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Methotrexate.[1][2][3]
The chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Formal Name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-D-glutamic acid | [3] |
| Synonyms | (R)-MTX-d3, Amethopterin-d3 (R-isomer) | [3][4] |
| CAS Number | Not explicitly available for (R)-isomer; 432545-63-6 for (S)-isomer | [3][5][6][7] |
| Molecular Formula | C₂₀H₁₉D₃N₈O₅ | [3][6][7] |
| Molecular Weight | 457.5 g/mol | [3][6][8][9] |
| Appearance | Orange or Yellow-Orange Crystalline Solid | [6][10] |
| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₃) | [3] |
| Storage Temperature | 4°C | [3] |
| Stability | ≥ 2 years (at recommended storage) | [3] |
| Solubility | DMF: 14 mg/mL; DMSO: 3 mg/mL; PBS (pH 7.2): 1 mg/mL | [3] |
Mechanism of Action: Folate Pathway Inhibition
Like its non-deuterated counterpart, the primary mechanism of action for Methotrexate is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[11][12][13] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into its biologically active form, tetrahydrofolate (THF).[11][14] THF is an essential cofactor for the synthesis of thymidylate and purine nucleotides, which are the fundamental building blocks of DNA and RNA.[13]
By blocking DHFR, Methotrexate depletes the intracellular pool of THF, which in turn inhibits DNA synthesis, repair, and cellular replication.[11][12][13] This disruption of cell proliferation is the basis for its use as an anticancer and immunosuppressive agent.[10][13][15] The (R)-isomer is significantly less biologically active than the therapeutic (S)-isomer, but it retains the same fundamental chemical properties necessary for use as an analytical standard.
Application in Bioanalytical Research
The primary application of this compound is as an internal standard (IS) for the quantitative analysis of Methotrexate in biological matrices (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][16]
Advantages of using a stable isotope-labeled internal standard:
-
Co-elution: The IS behaves nearly identically to the analyte during sample extraction and chromatographic separation, correcting for matrix effects and variability.[16]
-
Mass Differentiation: The deuterium labeling provides a mass shift (typically +3 Da), allowing the mass spectrometer to distinguish it from the unlabeled analyte while maintaining similar ionization efficiency.[1]
-
Accuracy and Precision: Its use significantly improves the accuracy, precision, and reproducibility of quantitative assays, which is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[17][18]
Using the (R)-isomer specifically can be advantageous as it is biologically less active, minimizing any potential interference with cellular processes in in vitro or in vivo experimental systems where the sample might be used for further biological assays.
Experimental Protocol: Quantification of Methotrexate in Human Plasma by UPLC-MS/MS
This section outlines a representative protocol for the determination of Methotrexate in plasma samples, employing this compound as an internal standard. This method is adapted from established bioanalytical procedures.[16][19][20]
Materials and Reagents
-
Analytes: Methotrexate reference standard, this compound (Internal Standard).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.
-
Additives: Formic acid (FA).
-
Matrix: Drug-free human plasma for calibration standards and quality controls (QCs).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Methotrexate and this compound in a suitable solvent mixture (e.g., Methanol with a small amount of 0.1 N NaOH to aid dissolution).
-
Working Standard Solutions: Serially dilute the Methotrexate stock solution with 50:50 ACN:Water to prepare working standards for the calibration curve (e.g., ranging from 0.025 to 10 µmol/L).[16]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 0.1 µmol/L) in methanol. This solution will be used for protein precipitation.[16]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 250 µL of the IS working solution in methanol to each tube.[16]
-
Vortex mix for 30-60 seconds to precipitate plasma proteins.[16]
-
Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated protein.[16][20]
-
Transfer 50 µL of the clear supernatant to a new tube or HPLC vial.
-
Add 950 µL of water (or initial mobile phase composition) to the supernatant.[16]
-
Vortex briefly and place the vial in the autosampler for injection.
UPLC-MS/MS Conditions
| Parameter | Typical Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC HSS C18 SB (2.1 x 30 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min |
| Elution | Isocratic or a rapid gradient elution |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD, Sciex API 3200) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (MTX) | m/z 455.1 → 308.1 |
| MRM Transition (IS) | m/z 458.1 → 311.1 (Note: exact mass may vary slightly based on source, e.g., 457.5 -> 310.1) |
| Source Temperature | ~150°C |
| Desolvation Temp. | ~500°C |
Data Analysis
-
Integrate the peak areas for both the Methotrexate and this compound (IS) MRM transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Methotrexate in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methotrexate-d3 | CAS 432545-63-6 | LGC Standards [lgcstandards.com]
- 6. esschemco.com [esschemco.com]
- 7. Methotrexate-d3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Methotrexate-d3 | CAS 432545-63-6 | LGC Standards [lgcstandards.com]
- 9. Methotrexate-d3 | CAS 432545-63-6 | LGC Standards [lgcstandards.com]
- 10. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 12. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. ClinPGx [clinpgx.org]
- 15. Methotrexate (Rheumatrex, Trexall, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. waters.com [waters.com]
- 17. Review of the bioanalytical methods for the determination of methotrexate and its metabolites in in vitro, preclinical and clinical studies: Case studies and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
An In-depth Technical Guide on the Stereoisomers of Deuterated Methotrexate: (R)-Methotrexate-d3 vs. (S)-Methotrexate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, possesses a chiral center, leading to the existence of two enantiomers: (S)-Methotrexate and (R)-Methotrexate. The therapeutic efficacy of methotrexate is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] The (R)-enantiomer is considered an impurity with significantly lower biological activity.[1] This technical guide provides a comprehensive comparison of the deuterated forms, (S)-Methotrexate-d3 and (R)-Methotrexate-d3, focusing on their core biochemical and cellular effects. While specific comparative data for the deuterated enantiomers is limited, this guide synthesizes available information on the non-deuterated stereoisomers to provide a robust framework for understanding their differential properties. Deuterated analogs like Methotrexate-d3 are frequently used as internal standards in quantitative analyses due to their similar chemical properties and distinct mass.[3]
Introduction to Methotrexate Stereochemistry and Deuteration
Methotrexate functions as an antimetabolite by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates, thereby disrupting DNA synthesis, repair, and cellular replication.[4] The presence of an asymmetric carbon atom in the glutamate moiety of methotrexate results in two stereoisomers, (S) and (R). The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with the active site of DHFR.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug development and analysis. Deuterated compounds, such as Methotrexate-d3, are invaluable as internal standards in mass spectrometry-based bioanalytical assays due to their nearly identical physicochemical properties to the parent drug but distinct mass.[3] While deuteration can sometimes influence the pharmacokinetic and metabolic profiles of drugs, it is generally accepted that the fundamental biological activity of a molecule at its target site remains largely unchanged. This guide will therefore extrapolate data from non-deuterated enantiomers to compare this compound and (S)-Methotrexate-d3.
Comparative Biological Activity
The biological activity of methotrexate enantiomers is starkly different, with the (S)-form being the pharmacologically active isomer.
Dihydrofolate Reductase (DHFR) Inhibition
The primary mechanism of action of methotrexate is the inhibition of DHFR. The (S)-enantiomer binds to the active site of DHFR with high affinity, leading to the downstream effects of folate depletion. The (R)-enantiomer is a significantly weaker inhibitor of DHFR.
Table 1: Comparative DHFR Inhibition of Methotrexate Enantiomers
| Compound | Target Enzyme | IC50 (µM) | Reference |
| (S)-Methotrexate | L1210 Mouse Leukemia DHFR | 0.002 | [5] |
| (R)-Methotrexate | L1210 Mouse Leukemia DHFR | > 100 (estimated) | [5] |
Note: Data for non-deuterated enantiomers is used as a proxy for the deuterated analogs. The IC50 for (R)-Methotrexate is estimated based on its reported low cytotoxicity.
Antiproliferative Activity
The differential inhibition of DHFR by the methotrexate enantiomers translates to a significant difference in their ability to inhibit cell proliferation. The (S)-enantiomer is a potent inhibitor of cancer cell growth, while the (R)-enantiomer exhibits minimal antiproliferative effects.
Table 2: Comparative Antiproliferative Activity of Methotrexate Enantiomers
| Compound | Cell Line | IC50 (µM) | Reference |
| (S)-Methotrexate | Wild-type L1210 Cells | 0.002 | [5] |
| (R)-Methotrexate | Wild-type L1210 Cells | 0.40 - 2.4 | [5] |
Note: Data for non-deuterated enantiomers is used as a proxy for the deuterated analogs.
Pharmacokinetics
Table 3: General Pharmacokinetic Parameters of Methotrexate (Non-enantiomer specific)
| Parameter | Value | Reference |
| Bioavailability (oral) | Variable, dose-dependent | [7] |
| Protein Binding | ~50% | [7] |
| Metabolism | Hepatic, intracellular polyglutamation | [7] |
| Elimination Half-life | 3-10 hours (low dose) | [8][9] |
| Excretion | Primarily renal | [8] |
Synthesis Overview
The synthesis of methotrexate is a multi-step process.[10][11] The stereospecific synthesis of the (S) and (R) enantiomers typically involves the use of chiral starting materials, specifically L-glutamic acid for (S)-Methotrexate and D-glutamic acid for (R)-Methotrexate. The synthesis of the deuterated analogs would involve the use of a deuterated methylating agent, such as iodomethane-d3, at the appropriate step to introduce the trideuteromethyl group.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from commercially available kits and published literature.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against DHFR.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound and (S)-Methotrexate-d3)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions.
-
Add the DHFR enzyme to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the DHF solution to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.[13]
Objective: To determine the antiproliferative effect of a compound on a given cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound and (S)-Methotrexate-d3)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This protocol provides a general framework for the separation of methotrexate enantiomers.[14][15]
Objective: To separate and quantify the (R) and (S) enantiomers of methotrexate.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., a protein-based column like human serum albumin or a cyclodextrin-based column)
-
Mobile phase (e.g., a mixture of buffer and organic solvent, such as phosphate buffer and acetonitrile)
-
(R)- and (S)-Methotrexate standards
-
Sample containing a mixture of the enantiomers
Procedure:
-
Prepare the mobile phase and equilibrate the chiral column.
-
Dissolve the standards and the sample in the mobile phase.
-
Inject the standards individually to determine their retention times.
-
Inject the sample mixture.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 303 nm).
-
Quantify the amount of each enantiomer based on the peak area from the chromatogram.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by methotrexate involves the inhibition of the folate metabolic pathway.
Caption: (S)-Methotrexate signaling pathway.
The following diagram illustrates a typical experimental workflow for comparing the in vitro activity of the two enantiomers.
Caption: In vitro comparison workflow.
Conclusion
The stereochemistry of methotrexate is a critical determinant of its biological activity. The (S)-enantiomer is the potent, pharmacologically active form, while the (R)-enantiomer is significantly less active. This disparity is primarily due to the stereospecific binding requirements of the dihydrofolate reductase active site. Although direct comparative studies on the deuterated enantiomers, this compound and (S)-Methotrexate-d3, are scarce, it is reasonable to conclude that their biological activities will mirror those of their non-deuterated counterparts. Therefore, (S)-Methotrexate-d3 is expected to be a potent inhibitor of DHFR and cell proliferation, whereas this compound is expected to be largely inactive. These deuterated compounds serve as essential tools for the accurate bioanalysis of methotrexate and its enantiomeric impurities. Further research into the specific pharmacokinetic and pharmacodynamic properties of the deuterated enantiomers could provide a more complete understanding of their behavior in biological systems.
References
- 1. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- 5. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sincerechemical.com [sincerechemical.com]
- 11. sincerechemical.com [sincerechemical.com]
- 12. scispace.com [scispace.com]
- 13. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC analysis of optical isomers of leucovorin and methotrexate using achiral-chiral system - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Methotrexate as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterated methotrexate (MTX-d3) as an internal standard for the quantitative analysis of methotrexate in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and reliability of results.[1] This is particularly important in therapeutic drug monitoring and pharmacokinetic studies where precise measurements are essential.[2]
Introduction to Deuterated Internal Standards
In mass spectrometry-based bioanalysis, an ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[1] Deuterated internal standards, such as MTX-d3, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1][3] This structural similarity ensures that the internal standard closely mimics the behavior of the analyte during extraction, chromatography, and ionization, leading to more accurate and precise quantification.[1] MTX-d3 is the deuterium-labeled form of methotrexate, an antimetabolite and antifolate agent used in the treatment of cancer and autoimmune diseases.[3]
Analytical Methodologies
The quantification of methotrexate using MTX-d3 as an internal standard is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of methotrexate in complex biological samples like plasma, serum, and erythrocytes.[2][4]
Sample Preparation
The initial step in the analytical workflow involves the extraction of methotrexate and the internal standard from the biological matrix. The primary goal is to remove proteins and other interfering substances that can affect the analytical column and the ionization process. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as methanol or acetonitrile, is added to the sample to precipitate proteins.[5] In some protocols, a mixture of methanol and acetonitrile is used.[5] The supernatant, containing the analyte and internal standard, is then collected for analysis.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain and elute the analyte and internal standard.[6]
A general workflow for sample preparation and analysis is depicted below.
Experimental Protocols
Detailed experimental conditions are critical for reproducing analytical methods. The following tables summarize the key parameters from various published studies for the quantification of methotrexate using deuterated methotrexate as an internal standard.
Sample Preparation Protocols
| Parameter | Method 1 | Method 2[2] | Method 3[6] |
| Matrix | Plasma or Serum | Plasma | Serum |
| Sample Volume | 50 µL | Not Specified | Not Specified |
| Internal Standard | Methotrexate-2H3 | Methotrexate-d3 | Isotopically labelled internal standard |
| Extraction Method | Protein Precipitation | Not Specified | Solid Phase Extraction (SPE) |
| Precipitating Agent | 250 µL of 0.1 µmol/L ISTD in methanol | Not Specified | Not Applicable |
| Extraction Sorbent | Not Applicable | Not Applicable | Waters Oasis Max ion-exchange 96-well plate |
| Final Extract Dilution | 50 µL of supernatant added to 950 µL water | Not Specified | Not Specified |
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Parameters
| Parameter | Method 1 | Method 2[2] | Method 3[4] | Method 4[7] |
| LC System | Waters Acquity UPLC | Waters Acquity UPLC | Not Specified | Not Specified |
| Column | ACQUITY UPLC HSS C18 SB | Not Specified | XBridge BEH C18 with XP vanguard precolumn | Not Specified |
| Mobile Phase A | Not Specified | Not Specified | 10 nM ammonium acetate (pH 10) | Not Specified |
| Mobile Phase B | Not Specified | Not Specified | Methanol | Not Specified |
| Elution | Isocratic | Not Specified | Gradient | Not Specified |
| Flow Rate | Not Specified | Not Specified | Not Specified | Not Specified |
| MS System | Xevo TQD Mass Spectrometer | Not Specified | Not Specified | MALDI-triple quadrupole MS/MS |
| Ionization Mode | Electrospray Ionization (ESI) | ESI | ESI Positive Ionization | MALDI |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM | MRM | Selected Reaction Monitoring (SRM) |
| MRM Transition (Methotrexate) | Not Specified | Not Specified | Not Specified | m/z 455.2 → 308.2 |
| MRM Transition (MTX-d3) | Not Specified | Not Specified | Not Specified | m/z 458.2 → 311.2 |
Performance Characteristics
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. The following table summarizes the performance characteristics of various methods using deuterated methotrexate as an internal standard.
| Parameter | Method 1[4] | Method 2[6] | Method 3[7] | Method 4[2] |
| Linearity Range | 2.0 to 500.0 nmol/L | Up to approx. 100 nmol/L | Not Specified | Up to 50 µM |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | Not Specified | > 0.99 |
| Intra-day Precision (%CV) | 0.8 to 5.2% | ≤6% (within-batch) | Not Specified | Not Specified |
| Inter-day Precision (%CV) | 0.8 to 5.2% | ≤6% (between-batch) | Not Specified | Not Specified |
| Accuracy (% Bias) | 93.0 to 107.0% | <5% (between-batch and within-batch) | Not Specified | Not Specified |
| Recovery (%) | 82.7 to 105.1% | Mean recovery 107% (spiked samples), 100% (post-extraction spike) | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | Not Specified | 0.1 nmol/L | 1 nmol/L | Not Specified |
| Matrix Effect (%) | 96.5 to 104.4% | No significant interference | Not Specified | Not Specified |
Signaling Pathways and Logical Relationships
The primary mechanism of action of methotrexate is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and certain amino acids.[3] By blocking DHFR, methotrexate disrupts the folate metabolic pathway, leading to an arrest of cellular proliferation. This is the basis for its use as an anticancer and immunosuppressive agent.[3]
Conclusion
The use of deuterated methotrexate as an internal standard in LC-MS/MS-based methods provides a robust, accurate, and precise approach for the quantification of methotrexate in biological samples.[2] The near-identical physicochemical properties of MTX-d3 to the native analyte ensure reliable correction for variability during sample processing and analysis.[1] The methodologies outlined in this guide demonstrate excellent performance characteristics, making them suitable for a wide range of applications, including therapeutic drug monitoring, clinical research, and pharmacokinetic studies. The high sensitivity and specificity of these methods are particularly advantageous, especially when compared to immunoassays which can be prone to interference from methotrexate metabolites.[8]
References
- 1. texilajournal.com [texilajournal.com]
- 2. repub.eur.nl [repub.eur.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous determination of erythrocyte methotrexate polyglutamates by a novel and simple HPLC-MS/MS method with stable isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS methotrexate assay capable of assessing adherence to methotrexate therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Validation of a Second-Generation Methotrexate Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Methotrexate-d3: A Technical Guide for Researchers
Introduction
(R)-Methotrexate-d3 is the deuterated form of (R)-Methotrexate, an isomer of the widely used antimetabolite and antifolate drug, Methotrexate. The incorporation of three deuterium atoms on the N-methyl group provides a stable, heavy-isotope labeled internal standard essential for the accurate quantification of Methotrexate and its metabolites in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, primary applications, and detailed experimental protocols for its use in research, particularly in the field of therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Physicochemical Properties and Identification
This compound is structurally analogous to Methotrexate, with the key difference being the substitution of three hydrogen atoms with deuterium on the methyl group attached to the p-aminobenzoyl moiety. This isotopic substitution results in a predictable mass shift, which is fundamental to its application as an internal standard.
| Property | Value |
| CAS Number | 432545-63-6 (for Methotrexate-d3) |
| Molecular Formula | C₂₀H₁₉D₃N₈O₅ |
| Molecular Weight | 457.46 g/mol |
| Appearance | Orange solid |
| Purity | Typically ≥99% deuterated forms (d₁-d₃) |
| Synonyms | Amethopterin-d3, MTX-d3 |
Core Applications in Research
The primary and most critical application of this compound is as an internal standard in quantitative bioanalytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility stems from its chemical and physical similarity to the analyte (Methotrexate), ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variations in these processes.
Experimental Protocols: Quantification of Methotrexate in Biological Matrices
The following is a representative experimental protocol for the determination of Methotrexate in human plasma or serum using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the plasma or serum sample, add 250 µL of a precipitation solution containing the internal standard, this compound, at a concentration of 0.1 µmol/L in methanol.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 16,100 x g for 2 minutes to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the resulting supernatant to a new tube.
-
Add 950 µL of water to the supernatant to create the final extract for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Injection Volume: 5 µL of the final extract.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the standard.
-
MRM Transitions:
-
Methotrexate: m/z 455.2 → 308.1
-
This compound (Internal Standard): m/z 458.2 → 311.2
-
The specific voltages and gas settings (e.g., ion spray voltage, temperature, nebulizer gas, and collision gas pressure) should be optimized for the specific instrument being used.
Signaling Pathways of Methotrexate
While this compound is primarily used as a non-pharmacologically active tracer, its parent compound, Methotrexate, exerts its therapeutic effects through the inhibition of several key enzymes involved in folate metabolism and by modulating inflammatory pathways. The primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines, thereby inhibiting DNA and RNA synthesis. Additionally, at the low doses used in autoimmune diseases, Methotrexate is thought to exert its anti-inflammatory effects through the promotion of adenosine release.
Experimental Workflow
The general workflow for utilizing this compound in a quantitative bioanalytical assay is a multi-step process that ensures accuracy and reproducibility of the results.
Conclusion
This compound is an indispensable tool for researchers and clinicians involved in the study of Methotrexate. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for therapeutic drug monitoring, pharmacokinetic research, and other quantitative studies. The detailed protocols and understanding of the underlying principles outlined in this guide are intended to support the effective implementation of this compound in the laboratory, ultimately contributing to the safer and more effective use of Methotrexate in clinical practice.
Unraveling the Stereochemistry of Methotrexate: A Technical Guide to the Biological Activity of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, is a chiral molecule existing as two non-superimposable mirror images, the L- and D-enantiomers. While the commercially available drug is predominantly the L-isomer, the presence of the D-enantiomer as an impurity has been detected in some formulations.[1][2] This raises critical questions regarding the distinct biological activities of each enantiomer and their potential impact on therapeutic efficacy and toxicity. This technical guide provides an in-depth exploration of the biological activities of methotrexate enantiomers, summarizing available data, detailing relevant experimental protocols, and visualizing the complex biochemical pathways involved.
Comparative Biological Activity of Methotrexate Enantiomers
The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for the synthesis of purines and pyrimidines, and consequently, for DNA and RNA synthesis.[3][4] While both enantiomers of methotrexate can interact with DHFR, their biological impact differs significantly.
Inhibition of Dihydrofolate Reductase (DHFR)
Table 1: Dihydrofolate Reductase (DHFR) Inhibition by Methotrexate
| Compound | Target | Inhibition Parameter | Value |
| L-Methotrexate | Human DHFR | Ki | 3.4 pM[5] |
| D-Methotrexate | Human DHFR | Ki | Data not available |
| Racemic Methotrexate | L1210 Mouse Leukemia DHFR | IC50 | 0.160 µM[6] |
Note: The IC50 value for racemic methotrexate is provided for context, as specific comparative data for the enantiomers is limited.
Cytotoxicity and Inhibition of Cell Growth
Despite its ability to inhibit DHFR, D-methotrexate exhibits significantly lower cytotoxicity against cancer cell lines compared to L-methotrexate.[1][2] This discrepancy is largely attributed to differences in cellular uptake and intracellular metabolism, particularly polyglutamylation. L-methotrexate is actively transported into cells and subsequently converted into polyglutamated forms, which are retained intracellularly and are also potent inhibitors of DHFR and other folate-dependent enzymes.[7] The D-enantiomer, however, does not undergo polyglutamylation to the same extent, leading to lower intracellular concentrations and reduced cytotoxic effects.[7]
Table 2: Comparative Cytotoxicity of Methotrexate Enantiomers
| Cell Line | Compound | Cytotoxicity Parameter | Value |
| L1210 (Murine Leukemia) | L-Methotrexate | IC50 | 0.002 µM[6] |
| L1210 (Murine Leukemia) | D-Methotrexate | IC50 | Poor inhibitor[1][2] |
| CCRF-CEM (Human Leukemia) | L-Methotrexate | IC50 | Data not available |
| CCRF-CEM (Human Leukemia) | D-Methotrexate | IC50 | Poor inhibitor[1][2] |
Note: While qualitative data indicates D-methotrexate is a poor inhibitor of cell growth, specific IC50 values are not consistently reported in the literature.
Experimental Protocols
To rigorously assess the biological activity of methotrexate enantiomers, standardized and well-defined experimental protocols are essential.
Chiral Separation of Methotrexate Enantiomers
Prior to any biological assessment, the separation of the D- and L-enantiomers is a critical first step. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common method.[1][2]
Protocol: Chiral HPLC Separation of Methotrexate Enantiomers
-
Column: Chirobiotic T, Chiracel OJ, or a human serum albumin column.[1]
-
Mobile Phase: A polar organic mobile phase is often effective. For example, a mobile phase containing L-proline and cupric nitrate can be used with an octadecyl silica column.[1][2]
-
Detection: UV detection at 303 nm.[1]
-
Validation: The method should be validated according to ICH guidelines for parameters such as precision, accuracy, and suitability.[1]
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the DHFR enzyme.
Protocol: Spectrophotometric DHFR Inhibition Assay
-
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Reagents:
-
Purified human recombinant DHFR.
-
NADPH solution.
-
Dihydrofolic acid (DHF) solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Methotrexate enantiomers (L- and D-MTX) at various concentrations.
-
-
Procedure: a. In a 96-well plate, add assay buffer, NADPH, and the methotrexate enantiomer at the desired concentration. b. Add the DHFR enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding DHF. d. Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.
-
Data Analysis: a. Calculate the rate of NADPH oxidation (decrease in absorbance over time). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Protocol: MTT Assay for Cytotoxicity Assessment
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell lines (e.g., L1210, CCRF-CEM).
-
Complete cell culture medium.
-
Methotrexate enantiomers (L- and D-MTX) at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Replace the medium with fresh medium containing various concentrations of the methotrexate enantiomers. Include a vehicle control (medium without drug). c. Incubate the cells for a specified period (e.g., 48 or 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the drug concentration. d. Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Visualization of Signaling Pathways and Experimental Workflows
Methotrexate's Impact on Nucleotide Synthesis
The primary mechanism of action of methotrexate is the inhibition of DHFR, which disrupts the folate cycle and subsequently inhibits the de novo synthesis of purines and pyrimidines, essential precursors for DNA and RNA.
Caption: Methotrexate's inhibition of DHFR disrupts folate metabolism.
Potential Involvement of the JAK-STAT Pathway
Recent evidence suggests that methotrexate may also exert its anti-inflammatory and immunomodulatory effects through the inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[8]
Caption: Potential inhibition of the JAK-STAT pathway by Methotrexate.
Experimental Workflow for Comparing Enantiomers
A logical and systematic workflow is crucial for the comprehensive evaluation of the biological activities of drug enantiomers.
Caption: Workflow for comparing the biological activity of enantiomers.
Conclusion
The stereochemistry of methotrexate plays a pivotal role in its biological activity. While both L- and D-methotrexate can inhibit DHFR, the L-enantiomer is significantly more cytotoxic due to its superior cellular uptake and intracellular polyglutamylation. The presence of the D-enantiomer in pharmaceutical preparations, even as an impurity, could potentially influence the overall therapeutic outcome. A thorough understanding of the distinct pharmacological profiles of each enantiomer is therefore critical for drug development, quality control, and personalized medicine. Further research is warranted to obtain more precise quantitative data on the differential activities of methotrexate enantiomers to fully elucidate their clinical significance.
References
- 1. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Deep Dive into the Stereoisomeric Pharmacokinetics of Methotrexate
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the pharmacokinetics of methotrexate (MTX) isomers, focusing on the clinically significant L-methotrexate and its D-enantiomer. A thorough understanding of the stereospecific differences in the absorption, distribution, metabolism, and excretion of these isomers is critical for optimizing therapeutic efficacy and safety in clinical applications.
Executive Summary
Methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment, is a chiral molecule typically administered as the L-isomer (L-MTX). The pharmacokinetics of L-MTX are well-documented; however, the behavior of its counterpart, D-methotrexate (D-MTX), is less understood yet reveals critical insights into the stereoselective handling of this important drug. This guide synthesizes key findings on the comparative pharmacokinetics of L-MTX and D-MTX, highlighting profound differences in their gastrointestinal absorption while noting similarities in their renal excretion. This information is vital for drug development professionals seeking to understand the complete disposition of methotrexate and its potential enantiomeric impurities.
Comparative Pharmacokinetics of L- and D-Methotrexate
The disposition of methotrexate in the body is highly dependent on its stereochemistry. The L-isomer is actively transported and absorbed, whereas the D-isomer is poorly absorbed from the gastrointestinal tract, a key distinction that dictates their systemic exposure and potential utility.
Absorption
Oral bioavailability of L-MTX is approximately 60% at doses of 30 mg/m² or less[1][2]. In stark contrast, the D-isomer exhibits negligible oral absorption. A clinical study demonstrated that after a 10 mg oral dose of D-MTX, less than 3% was recovered in the urine over 24 hours, indicating minimal intestinal absorption[1]. This difference is attributed to the stereospecificity of intestinal transporters responsible for methotrexate uptake.
Distribution
Following intravenous administration, both isomers are distributed in the body. L-MTX has an initial volume of distribution of about 0.18 L/kg, with a steady-state volume of distribution between 0.4 to 0.8 L/kg[1]. After an intravenous bolus injection, plasma concentrations of D-MTX were observed to decline in a biexponential manner, becoming undetectable after approximately 16 hours[1].
Metabolism
The primary metabolic pathways for L-MTX involve intracellular conversion to active polyglutamated forms by the enzyme folylpolyglutamate synthase, and hepatic metabolism to 7-hydroxymethotrexate[2]. While specific metabolic studies on D-MTX are scarce, its use as a marker compound suggests it is metabolically more inert than the L-isomer[3].
Excretion
Renal excretion is the primary elimination route for methotrexate[2]. A pivotal study comparing the isomers found that the renal elimination rates of D-MTX and L-MTX were nearly identical[1]. This suggests that the renal clearance mechanisms, including glomerular filtration and active tubular secretion, are not significantly stereoselective. However, D-MTX also undergoes extensive biliary secretion. The median ratio of biliary to renal excretion for D-MTX was found to be 0.94, a finding that allowed its use as a marker to estimate the significant enterohepatic recirculation of the actively absorbed L-MTX[1].
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for both L- and D-methotrexate, compiled from available clinical data.
Table 1: Comparative Pharmacokinetic Parameters of Methotrexate Isomers
| Parameter | L-Methotrexate | D-Methotrexate | Key Difference | Reference |
| Oral Bioavailability | ~60% (at doses ≤30 mg/m²) | < 3% | Very High | [1][2] |
| Route of Elimination | Primarily Renal (80-90%), Biliary | Renal and Biliary | D-MTX has extensive biliary secretion | [1] |
| Renal Elimination Rate | - | Nearly identical to L-MTX | Low | [1] |
| Plasma Half-life (low dose) | ~3-10 hours | Plasma levels undetectable after ~16h (IV) | - | [1][2] |
Table 2: General Pharmacokinetic Parameters for L-Methotrexate (Clinically Used Isomer)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (oral) | [4] |
| Plasma Protein Binding | ~50% | [3] |
| Initial Volume of Distribution (IV) | ~0.18 L/kg | [1] |
| Steady-State Volume of Distribution (IV) | 0.4 - 0.8 L/kg | [1] |
| Terminal Half-life (low dose) | 3-10 hours | [1] |
| Terminal Half-life (high dose) | 8-15 hours | [1] |
Detailed Experimental Protocols
The foundational data for the pharmacokinetics of D-MTX comes from the 1984 study by Hendel and Brodthagen. The methodology employed is detailed below.
Study Design to Determine D-MTX Pharmacokinetics
-
Objective: To examine the absorption and elimination kinetics of D-methotrexate and use it as a reference marker to estimate the enterohepatic cycling of L-methotrexate.
-
Subjects: The study involved nine patients undergoing treatment for psoriasis.
-
Drug Administration:
-
Intravenous (IV): A 10 mg dose of D-MTX was administered as a bolus injection.
-
Oral: A 10 mg dose of D-MTX was administered orally.
-
-
Sample Collection:
-
Plasma: Blood samples were collected at specified time intervals following IV administration to determine the plasma concentration-time profile.
-
Urine: Urine was collected for 24 hours following both oral and IV administration to quantify the amount of excreted D-MTX.
-
-
Analytical Method: Plasma and urine concentrations of D-MTX were measured, likely using a competitive protein binding assay or a similar method available at the time, to determine its absorption and elimination rate constants.
Visualizations: Workflows and Pathways
To better illustrate the concepts described, the following diagrams have been generated using the DOT language.
Experimental Workflow
Cellular Transport and Metabolic Pathway
Conclusion and Implications
The pharmacokinetic profiles of methotrexate isomers are markedly different, primarily due to the stereoselective nature of gastrointestinal absorption. L-methotrexate, the therapeutically active form, is efficiently absorbed via the reduced folate carrier system, leading to systemic availability. Conversely, D-methotrexate is poorly absorbed, rendering it unsuitable for oral administration as a therapeutic agent. However, its distinct pharmacokinetic properties, particularly its extensive biliary secretion and near-identical renal clearance to the L-isomer, make it an invaluable tool for clinical pharmacology studies investigating the enterohepatic recirculation of L-methotrexate. For drug development professionals, these findings underscore the critical importance of stereochemistry in drug disposition and highlight the need for enantiomer-specific analytical methods in pharmacokinetic and quality control studies.
References
(R)-Methotrexate as a Methotrexate Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), an antagonist of folic acid, is a cornerstone therapy for a range of diseases, including various cancers and autoimmune disorders like rheumatoid arthritis. The therapeutic efficacy of methotrexate is primarily attributed to its (S)-enantiomer, which is the active form of the drug. However, during the synthesis of methotrexate, the formation of its stereoisomer, (R)-methotrexate, can occur as an impurity. The presence of this enantiomeric impurity is of significant interest to researchers, scientists, and drug development professionals as it may have different pharmacological and toxicological properties, potentially impacting the overall safety and efficacy of the drug product. This technical guide provides a comprehensive overview of (R)-methotrexate as an impurity, including its biological activity, analytical detection, and the underlying signaling pathways of methotrexate action.
Chemical Properties and Synthesis
Methotrexate, chemically known as N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, possesses a chiral center in the glutamic acid moiety. This gives rise to two enantiomers: the pharmacologically active (S)-methotrexate and the (R)-methotrexate impurity.
Biological Activity of (R)-Methotrexate vs. (S)-Methotrexate
The biological activity of methotrexate is primarily mediated through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis. The (S)-enantiomer of methotrexate is a potent inhibitor of DHFR. Emerging evidence suggests that the (R)-enantiomer exhibits significantly lower biological activity.
Table 1: Comparative Biological Activity of Methotrexate Enantiomers
| Parameter | (S)-Methotrexate | (R)-Methotrexate | Reference(s) |
| DHFR Inhibition (IC50) | 0.12 ± 0.07 µM | Significantly less potent | |
| Cell Proliferation Inhibition (IC50) | Daoy cells: 9.5x10⁻² µMSaos-2 cells: 3.5x10⁻² µM | Not reached within tested concentrations | |
| Induction of Apoptosis | Induces apoptosis in T-lymphocytic cell lines | Effects not well-characterized |
Signaling Pathways of Methotrexate
The mechanism of action of methotrexate is multifaceted, extending beyond simple DHFR inhibition. Key signaling pathways affected by methotrexate include:
-
Folate Metabolism Pathway: The primary mechanism involves the competitive inhibition of DHFR, leading to a depletion of tetrahydrofolate (THF). This disrupts the synthesis of purines and thymidylate, thereby inhibiting DNA and RNA synthesis and cell proliferation.
-
Adenosine Signaling Pathway: Methotrexate treatment leads to an increase in intracellular adenosine monophosphate (AMP), which is subsequently released from the cell and converted to adenosine. Adenosine, a potent anti-inflammatory agent, acts on cell surface receptors to suppress inflammatory responses.
-
JAK/STAT Pathway: Methotrexate has been shown to inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is crucial for the signaling of many pro-inflammatory cytokines.
-
Apoptosis Induction: Methotrexate can induce apoptosis, particularly in activated T-lymphocytes, which contributes to its immunosuppressive effects. This can be mediated by the generation of reactive oxygen species (ROS) and activation of the Jun N-terminal kinase (JNK) pathway.
Caption: Major signaling pathways affected by (S)-Methotrexate.
Experimental Protocols
Chiral Separation of Methotrexate Enantiomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of methotrexate enantiomers. Chiral stationary phases (CSPs) are essential for this separation.
Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column: Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm.
-
-
Mobile Phase:
-
A polar organic mobile phase is generally effective. A mixture of methanol, acetic acid, and triethylamine is commonly used. A typical starting point is a ratio of 100:0.1:0.1 (v/v/v). Optimization of the mobile phase composition may be required.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25°C.
-
Detection wavelength: 303 nm.
-
Injection volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the methotrexate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
The (S)- and (R)-enantiomers will elute at different retention times.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations for both (S)- and (R)-methotrexate.
-
Calculate the concentration of the (R)-methotrexate impurity in the sample based on the peak area and the calibration curve.
-
Chiral Separation of Methotrexate Enantiomers by Capillary Electrophoresis
Capillary Electrophoresis (CE) is another powerful technique for the enantioselective analysis of methotrexate, offering high resolution and short analysis times.
Protocol:
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
-
Background Electrolyte (BGE):
-
Prepare a buffer solution containing a chiral selector. A common BGE consists of a phosphate buffer (e.g., 50 mM, pH 7.0) containing a cyclodextrin derivative such as hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration of 10-20 mM.
-
-
Electrophoretic Conditions:
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection wavelength: 280 nm.
-
-
Sample Preparation:
-
Dissolve the methotrexate sample in the BGE to a suitable concentration (e.g., 0.1 mg/mL).
-
-
Procedure:
-
Condition the capillary with 0.1 M NaOH, followed by water, and then the BGE.
-
Inject the sample and apply the voltage.
-
The enantiomers will migrate at different velocities and be detected at different times.
-
-
Quantification:
-
Use a similar calibration approach as described for HPLC to quantify the (R)-methotrexate impurity.
-
Workflow for (R)-Methotrexate Impurity Analysis
The analysis and control of stereoisomeric impurities like (R)-methotrexate is a critical aspect of pharmaceutical quality control. A typical workflow involves a series of steps from initial detection to routine monitoring.
Caption: A logical workflow for the analysis and control of (R)-Methotrexate impurity.
Conclusion
The presence of (R)-methotrexate as an impurity in methotrexate drug products warrants careful consideration due to its potential to differ in biological activity from the therapeutically active (S)-enantiomer. Robust analytical methods, such as chiral HPLC and capillary electrophoresis, are essential for the accurate detection and quantification of this impurity. A thorough understanding of the synthesis process and the implementation of a stringent quality control workflow are critical to ensure the safety and efficacy of methotrexate-based therapies. Further research into the specific pharmacological and toxicological profile of (R)-methotrexate will provide a more complete picture of its potential impact on patient outcomes.
The Dawn of Chemotherapy: A Technical History of Methotrexate
An In-depth Guide on the Discovery, Mechanism, and Foundational Significance of a Landmark Anticancer Agent
This technical guide provides a comprehensive overview of the discovery and history of methotrexate, a pivotal drug that marked the beginning of the modern era of chemotherapy. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the scientific journey from initial observations to a cornerstone of cancer treatment.
The Genesis of Antifolate Therapy: A Paradigm Shift
The story of methotrexate begins not with a direct search for a cancer cure, but with a crucial observation about the role of folic acid in cell proliferation. In the mid-1940s, the prognosis for children with acute lymphoblastic leukemia (ALL) was universally grim.[1][2] Dr. Sidney Farber, a pathologist at Boston's Children's Hospital, noted that administering folic acid, a B vitamin known to be essential for cell growth, seemed to accelerate the progression of leukemia in his young patients.[1][2][3][4][5] This led to a revolutionary hypothesis: if folic acid fueled the cancer's growth, then a compound that blocked its action—a folate antagonist—might be able to starve the cancer cells.[6]
This line of reasoning prompted a collaboration with Dr. Yellapragada Subbarao at Lederle Laboratories, who was working on synthesizing chemical analogues of folic acid.[6][7] The first of these antifolates to be tested was aminopterin (4-aminopteroyl-glutamic acid).[6]
The Farber Trials: First Glimmers of Hope
In the winter of 1947, Dr. Farber began a clinical trial, administering aminopterin to children with advanced ALL.[6] The results, published in the New England Journal of Medicine in 1948, were a landmark in medical history.[6][8] For the first time, temporary remissions were achieved in children with this devastating disease.[1][3][6][9]
Summary of Initial Aminopterin Trial (1947-1948)
| Parameter | Finding | Source |
| Drug | Aminopterin (4-aminopteroyl-glutamic acid) | [8][9] |
| Patient Population | 16 children with acute lymphoblastic leukemia | [1][3][6][9] |
| Primary Outcome | 10 of the 16 children experienced temporary remission. | [3][6][9] |
| Remission Characteristics | Clinical, hematologic, and pathologic evidence of improvement. | [1] |
| Duration of Remission | The longest complete remission off therapy was 47 days. | [3][9] |
Experimental Protocol Overview
-
Compound: Aminopterin, a potent folic acid antagonist.
-
Administration: Daily administration to children in the late stages of acute leukemia.[4]
-
Monitoring: Close observation of clinical symptoms and hematological markers to assess response and toxicity.
The primary toxicities observed were severe stomatitis (mouth sores) and bone marrow suppression.[3][9]
From Aminopterin to Methotrexate: A Safer Alternative
Following the initial success with aminopterin, other folic acid analogues were developed.[7] Around 1950, amethopterin, now known as methotrexate, was synthesized.[7] Animal studies in 1956 demonstrated that methotrexate had a better therapeutic index than aminopterin, meaning it was more effective with less toxicity.[7] This led to the gradual replacement of aminopterin with methotrexate in clinical practice.[7]
Mechanism of Action: Dihydrofolate Reductase Inhibition
Methotrexate and its precursor, aminopterin, function as competitive inhibitors of the enzyme dihydrofolate reductase (DHFR).[7] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF).[7]
THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7] By binding to DHFR with an affinity approximately 1000 times greater than that of its natural substrate, methotrexate effectively halts the production of THF.[7] This leads to a depletion of the nucleotide precursors necessary for DNA synthesis and cell division, ultimately causing the death of rapidly proliferating cells, such as cancer cells.[7]
Caption: Mechanism of action of Methotrexate as a DHFR inhibitor.
A Generalized Workflow for Antifolate Development
The discovery of methotrexate established a logical workflow for the development of antimetabolite drugs, a process that continues to be refined today.
Caption: A logical workflow for the development of antifolate therapies.
Broader Impact and Legacy
The discovery that a chemical agent could induce remission in a previously untreatable cancer was a profound turning point in medicine. It laid the foundation for the field of cancer chemotherapy and spurred the development of numerous other antimetabolites and chemotherapeutic agents. Methotrexate itself remains a cornerstone in the treatment of various cancers, including leukemia, breast cancer, and lymphoma, as well as autoimmune diseases like rheumatoid arthritis.[7] The pioneering work of Sidney Farber and his colleagues demonstrated that a deep understanding of cellular metabolism could be harnessed to combat malignant diseases, a principle that continues to drive oncological research today.
References
- 1. Pediatric Pathologist Sidney Farber, MD: The 'Father of Modern Chemotherapy' and Cofounder of the Jimmy Fund - The ASCO Post [ascopost.com]
- 2. discover.nci.nih.gov [discover.nci.nih.gov]
- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jameslindlibrary.org [jameslindlibrary.org]
- 6. bloodcancer.org.uk [bloodcancer.org.uk]
- 7. Methotrexate - Wikipedia [en.wikipedia.org]
- 8. Temporary remissions in acute leukemia in children produced by folic acid antagonist, 4-aminopteroyl-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]
Methodological & Application
Application of (R)-Methotrexate-d3 in Pharmacokinetic Studies: Protocols and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Methotrexate-d3, a deuterated isotopologue of the (R)-enantiomer of methotrexate, serves as a critical tool in pharmacokinetic (PK) research. Primarily utilized as an internal standard in bioanalytical assays, its properties also suggest potential for direct use in stereospecific pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in enhancing the accuracy of quantitative analysis of methotrexate and its potential for elucidating the pharmacokinetic profile of the less-therapeutically active R-enantiomer.
Introduction to this compound
Methotrexate is a cornerstone of therapy in oncology and autoimmune diseases. The commercially available form is the S-enantiomer (L-methotrexate), which is the pharmacologically active isomer. However, the R-enantiomer (D-methotrexate) can be present as an impurity and exhibits distinct pharmacokinetic properties[1][2]. This compound is a stable isotope-labeled version of the R-enantiomer. The incorporation of deuterium atoms results in a higher mass, which is readily distinguishable by mass spectrometry, making it an ideal internal standard for the quantification of methotrexate in biological matrices[3].
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, thus correcting for variability and enhancing the accuracy and precision of the measurement of the active (S)-methotrexate.
While less common, this compound can also be employed as a tracer in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of the R-enantiomer itself. Understanding the pharmacokinetics of the R-enantiomer is valuable for assessing the impact of impurities in methotrexate formulations and for a more complete understanding of the drug's disposition.
Bioanalytical Method for Methotrexate Quantification using this compound as an Internal Standard
This section details a standard protocol for the quantification of methotrexate in human plasma using this compound as an internal standard.
Experimental Protocol
2.1.1. Materials and Reagents
-
Methotrexate certified reference standard
-
This compound internal standard
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
2.1.2. Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
2.2.1. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
2.2.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methotrexate: [Precursor Ion] -> [Product Ion] (e.g., m/z 455.2 -> 308.2)
-
This compound: [Precursor Ion] -> [Product Ion] (e.g., m/z 458.2 -> 311.2)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Data Analysis
The concentration of methotrexate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of methotrexate.
Application in Stereospecific Pharmacokinetic Studies
While direct pharmacokinetic data for this compound is not extensively published, studies on the D-enantiomer of methotrexate provide valuable insights into its expected behavior. Research has shown significant differences in the pharmacokinetic profiles of D- and L-methotrexate[1].
Key Pharmacokinetic Differences between Methotrexate Enantiomers
| Parameter | (S)-Methotrexate (L-MTX) | (R)-Methotrexate (D-MTX) |
| Oral Absorption | Readily absorbed | Poorly absorbed (<3%)[1] |
| Renal Elimination | Primary route of elimination | Renal elimination rate is nearly identical to L-MTX[1] |
| Pharmacological Activity | High | Low |
Caption: Comparative pharmacokinetic parameters of Methotrexate enantiomers.
Proposed Experimental Protocol for this compound Pharmacokinetic Study
3.2.1. Study Design
A pharmacokinetic study could be designed to administer a known dose of this compound to animal models or, with appropriate ethical approvals, to human subjects.
-
Administration: Intravenous (IV) administration would be preferred to bypass the poor oral absorption of the R-enantiomer.
-
Sampling: Serial blood samples would be collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Analysis: Plasma concentrations of this compound would be quantified using a validated LC-MS/MS method, as detailed in section 2.
3.2.2. Pharmacokinetic Parameter Calculation
From the plasma concentration-time data, the following pharmacokinetic parameters for this compound could be calculated:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for methotrexate quantification.
Methotrexate Signaling Pathway
Caption: Simplified signaling pathway of methotrexate.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of methotrexate in pharmacokinetic studies. Its use as an internal standard is well-established and significantly improves the reliability of quantitative data. Furthermore, while direct pharmacokinetic studies on this compound are limited, the known differences between methotrexate enantiomers highlight the potential for using this deuterated compound to investigate the in vivo behavior of the R-enantiomer. The protocols and information provided herein offer a comprehensive guide for researchers utilizing this compound in their pharmacokinetic research endeavors.
References
- 1. Entero-hepatic cycling of methotrexate estimated by use of the D-isomer as a reference marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chiral Separation of Methotrexate Enantiomers Using High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of methotrexate (MTX) enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established analytical techniques to ensure the accurate determination of enantiomeric purity, a critical aspect in pharmaceutical development and quality control.
Introduction
Methotrexate, an antagonist of folic acid, is a widely used chemotherapeutic and immunosuppressive agent. It exists as two enantiomers, L-methotrexate (the pharmacologically active form) and D-methotrexate. The presence of the D-enantiomer can be considered an impurity and may have different pharmacological and toxicological properties. Therefore, a reliable and robust analytical method for the chiral separation and quantification of methotrexate enantiomers is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation.
This application note details the use of various CSPs and corresponding HPLC conditions for the successful resolution of methotrexate enantiomers.
Data Presentation: Chromatographic Conditions and Performance
The following table summarizes the key quantitative data and chromatographic parameters for the chiral separation of methotrexate enantiomers using different HPLC methods.
| Parameter | Method 1: Chirobiotic T | Method 2: CHIRALPAK® ZWIX(+) |
| Column | Chirobiotic T | CHIRALPAK® ZWIX(+) |
| Particle Size | 5 µm | 3.0 µm |
| Dimensions | - | 250 mm x 4.0 mm i.d. |
| Mobile Phase | Polar Organic Mobile Phase | 50 mM Formic Acid + 25 mM Diethylamine in 80:20 (v/v) Methanol/Water |
| Flow Rate | - | 0.5 ml/min[1] |
| Column Temperature | - | 40°C[1] |
| Detection | UV at 303 nm[2] | UV at 300 nm[1] |
| Sample Diluent | - | Mobile Phase |
| Sample Concentration | - | 0.5 mg/ml[1] |
| Retention Time (t_R1) | - | 8.9 min[1] |
| Retention Time (t_R2) | - | 9.9 min[1] |
| Resolution (Rs) | 1.72[2][3] | 3.3[1] |
| Limit of Detection (LOD) | 0.9 µg/ml for rac-Mtx[2][3] | - |
| Limit of Quantitation (LOQ) | Separation of D-Mtx at 0.2% (w/w) level[2][3] | - |
Note: Detailed mobile phase composition and flow rate for the Chirobiotic T column were not explicitly stated in the referenced literature but are described as a "polar organic mobile phase."[2][3]
Experimental Protocols
Materials and Reagents
-
Methotrexate reference standard (racemic and enantiomerically pure L-methotrexate)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
Diethylamine (analytical grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Sodium hydroxide (analytical grade)
-
0.45 µm membrane filters
Sample Preparation
The following protocols are adapted for the preparation of methotrexate samples from bulk drug substances and pharmaceutical dosage forms.
3.2.1. Bulk Drug Substance
-
Accurately weigh approximately 25 mg of the methotrexate sample.
-
Transfer the sample to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen mobile phase to obtain a stock solution of approximately 1000 µg/mL.
-
From the stock solution, prepare a working standard solution with a concentration of about 100 µg/mL by diluting with the mobile phase.
3.2.2. Pharmaceutical Dosage Forms (Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Transfer an amount of powder equivalent to 25 mg of methotrexate to a 25 mL volumetric flask.
-
Add a portion of the mobile phase and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients before injection into the HPLC system.
HPLC Methodologies
3.3.1. Method Using Chirobiotic T Column
The Chirobiotic T stationary phase, based on the macrocyclic glycopeptide teicoplanin, has been shown to be effective for the chiral separation of methotrexate.[2][3]
-
Column: Chirobiotic T, 5 µm
-
Mobile Phase: A polar organic mobile phase is recommended.[2][3] Method development should start with a mobile phase consisting of methanol or acetonitrile with small amounts of acidic and/or basic modifiers to optimize the separation. A typical starting point could be Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v).
-
Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to optimize resolution and analysis time.
-
Column Temperature: Ambient, or controlled at 25°C for better reproducibility.
-
Detection: UV at 303 nm.[2]
-
Injection Volume: 20 µL.
3.3.2. Method Using CHIRALPAK® ZWIX(+) Column
This method provides a well-defined protocol for the chiral separation of methotrexate enantiomers.[1]
-
Column: CHIRALPAK® ZWIX(+), 3.0 µm, 250 mm x 4.0 mm i.d.[1]
-
Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine in 80:20 (v/v) Methanol/Water.[1]
-
Flow Rate: 0.5 ml/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV at 300 nm.[1]
-
Injection Volume: 10 µL of a 0.5 mg/mL solution.[1]
3.3.3. Method Development and Optimization on Other Chiral Stationary Phases
Other CSPs such as Chiracel OJ (cellulose tris(4-methylbenzoate) coated on silica gel) and human serum albumin (HSA) based columns have also been reported for the chiral separation of methotrexate.[2][3]
For Chiracel OJ , method development can start with a mobile phase of hexane/isopropanol with a small percentage of a modifier like trifluoroacetic acid for acidic compounds.
For HSA columns , a phosphate buffer-based mobile phase with an organic modifier like isopropanol is a common starting point.
System Suitability: Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting a standard solution of racemic methotrexate multiple times. The resolution between the two enantiomer peaks should be at least 1.5, and the relative standard deviation (RSD) for the peak areas should be less than 2.0%.
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for Chiral HPLC Analysis of Methotrexate.
Factors Influencing Chiral Separation of Methotrexate
Caption: Key Factors Affecting Chiral HPLC Separation.
References
Application Note and Protocol: Preparation of (R)-Methotrexate-d3 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction (R)-Methotrexate-d3 is the deuterium-labeled form of (R)-Methotrexate, a folate analog.[1][2] It functions as an antimetabolite and antifolate agent by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis.[2][3] Due to its isotopic labeling, this compound is primarily used as an internal standard for the quantitative analysis of Methotrexate in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[1][4] This document provides a detailed protocol for the preparation of a stock solution of this compound, including its chemical properties, necessary safety precautions, and recommended storage conditions.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Synonyms | Amethopterin-d3, MTX-d3[4] |
| Appearance | Yellow-brown crystalline powder[3][5] |
| Molecular Formula | C₂₀H₁₉D₃N₈O₅[4][6] |
| Molecular Weight | 457.5 g/mol [4] |
| Solubility | Organic Solvents: - DMF: ~14 mg/mL[4][7]- DMSO: ~3 mg/mL[4][7]Aqueous Solutions: - PBS (pH 7.2): ~1 mg/mL[4][7]- Insoluble in water[8][9]- Soluble in dilute alkali hydroxides (e.g., NaOH) and carbonates[5][8][9] |
| Storage (Solid Form) | 4°C or -20°C, protect from light[4][8][10] |
| Stability (Solid Form) | ≥ 2 years at recommended storage conditions[4] |
Experimental Protocol
This section details two common methods for preparing a stock solution of this compound: using an organic solvent (DMSO) for high concentration stocks and using an alkaline aqueous solution for applications requiring the absence of organic solvents.
Safety Precautions
Methotrexate is a hazardous and cytotoxic drug.[11][12] Standard safety protocols for handling potent compounds must be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the solid powder and solutions in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of particles or aerosols.
-
Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in a designated cytotoxic waste container according to institutional guidelines.
Method 1: Preparation in an Organic Solvent (e.g., DMSO)
This method is suitable for creating a high-concentration primary stock solution that can be further diluted.
Materials and Equipment:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh out 4.575 mg.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired concentration. For a 10 mM stock from 4.575 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and yellow.[13] Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store at -20°C.
Method 2: Preparation in an Alkaline Aqueous Solution
This method is preferred for cell culture experiments or when organic solvents may interfere with downstream applications.
Materials and Equipment:
-
This compound solid powder
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Calibrated analytical balance
-
Sterile conical tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weighing: In a chemical fume hood, weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a minimal amount of 0.1 M NaOH dropwise to the powder to dissolve it.[9][14] For example, for 1 mg of powder, start with 20-50 µL of 0.1 M NaOH.
-
Dilution: Once the solid is dissolved, immediately dilute the solution with your desired aqueous buffer (e.g., PBS or cell culture medium) to the final target concentration.[8] For example, to make a 1 mg/mL solution, bring the final volume to 1 mL with PBS.
-
Mixing: Mix gently by inverting the tube or vortexing briefly. Ensure the final pH of the solution is compatible with your experimental system.
-
Aliquoting and Storage: Use this solution fresh if possible. It is not recommended to store aqueous solutions for more than one day.[7] If short-term storage is necessary, store at 4°C, protected from light. For longer storage, consider preparing the stock in DMSO (Method 1) and making fresh dilutions in aqueous buffer before each experiment.
Storage and Stability of Stock Solutions
-
DMSO Stock Solutions: When stored in properly sealed amber vials at -20°C, DMSO stock solutions are stable for at least one month.[8][9]
-
Aqueous Solutions: Aqueous solutions are significantly less stable and should ideally be prepared fresh for each use.[7] If stored, they should be kept at 2-8°C, protected from light, and used within 24 hours.[12][15]
-
General Guideline: Always protect methotrexate solutions from light to prevent degradation.[15][16][17]
Visualizations
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Methotrexate-d3 | CAS 432545-63-6 | LGC Standards [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 432545-63-6 CAS MSDS (METHOTREXATE-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. england.nhs.uk [england.nhs.uk]
- 13. rch.org.au [rch.org.au]
- 14. Determination of Methotrexate in Biological Fluids and a Parenteral Injection Using Terbium-Sensitized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalrph.com [globalrph.com]
- 16. pfizermedical.com [pfizermedical.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
Application Note: High-Throughput Analysis of (R)-Methotrexate-d3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of (R)-Methotrexate-d3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of the therapeutic agent Methotrexate. The straightforward protein precipitation-based sample preparation and rapid chromatographic conditions allow for high-throughput analysis, crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies in drug development.
Introduction
Methotrexate (MTX) is a folate antagonist widely used in the treatment of various cancers and autoimmune diseases like rheumatoid arthritis.[1][2][3] Therapeutic drug monitoring of MTX is essential to ensure efficacy while minimizing toxicity.[4] Stable isotope-labeled internal standards, such as this compound, are critical for accurate quantification by LC-MS/MS as they co-elute with the analyte and compensate for matrix effects and variations in instrument response.[5] This document provides a detailed protocol for the detection of this compound, which is applicable to the overall quantitative method for Methotrexate.
Experimental
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of the analyte from the plasma matrix.[6]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 500 µL of a precipitant solution (methanol:acetonitrile, 1:1, v/v) containing the internal standard.
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.[6]
-
Transfer 50 µL of the clear supernatant to a new tube and dilute with 200 µL of water.[6]
-
Vortex the mixture for 1 minute and centrifuge at 13,000 x g for 3 minutes.[6]
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column.
LC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Agilent ZORBAX C18, 2.1 x 100 mm, 3.5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8][9] |
| Flow Rate | 0.3 - 0.8 mL/min[7][9] |
| Injection Volume | 5 µL[6] |
| Column Temperature | 40 °C[10] |
| Run Time | 3 - 7 minutes[8][9] |
A typical gradient elution starts with a high percentage of mobile phase A, which is decreased over the course of the run to elute the analytes.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and monitoring the multiple reaction monitoring (MRM) transitions.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6][10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[10][11] |
| Ion Spray Voltage | 5000 - 5500 V[6][8] |
| Source Temperature | 350 - 500 °C[6][7] |
| Gas 1 (Nebulizer Gas) | 40 - 50 psi[6][8] |
| Gas 2 (Heater Gas) | 20 - 50 psi[6][8] |
| Curtain Gas | 25 psi[8] |
| Collision Gas | Nitrogen[7] |
MRM Transitions:
The following table summarizes the MRM transitions for Methotrexate and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |
| Methotrexate | 455.1 - 455.2 | 308.0 - 308.3 | 28 - 40 | 46 - 90 |
| This compound | 458.2 | 311.1 - 311.2 | ~17 - 22 | ~90 |
Note: The optimal collision energy and declustering potential may vary depending on the specific mass spectrometer used and should be optimized accordingly.[4][6][7][8][9]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by Methotrexate.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified signaling pathway of Methotrexate's anti-inflammatory action.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the detection of this compound, facilitating the accurate quantification of Methotrexate in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical research and drug development applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.albany.edu [search.library.albany.edu]
- 4. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. comparison-of-lc-ms3-and-lc-mrm-strategy-for-quantification-of-methotrexate-in-human-plasma-and-its-application-in-therapeutic-drug-monitoring - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Enantioselective Bioanalytical Methods of Methotrexate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), an antagonist of folic acid, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] The commercially available form of methotrexate is the S-(-)-enantiomer, which is the pharmacologically active isomer.[1] However, the D-(+)-enantiomer can be present as an impurity in pharmaceutical formulations and may exhibit different pharmacokinetic and pharmacodynamic properties.[3][4] The presence of the D-enantiomer can potentially impact the therapeutic efficacy and safety profile of methotrexate. Therefore, the development and validation of enantioselective bioanalytical methods are crucial for the quality control of pharmaceutical products and for pharmacokinetic and toxicological studies.
This document provides detailed application notes and protocols for the enantioselective analysis of methotrexate in various matrices, based on chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods.
Application Notes
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive. In the case of a CSP, the enantiomers of the analyte interact differently with the chiral environment of the column, leading to different retention times and thus separation. Common CSPs for methotrexate include those based on macrocyclic glycopeptides (e.g., Chirobiotic T) and proteins (e.g., human serum albumin).[5] Alternatively, a chiral mobile phase additive, such as L-proline and a metal ion (e.g., cupric nitrate), can be used with a standard achiral column (e.g., C18) to form diastereomeric complexes with the methotrexate enantiomers, which are then separated.[3]
Applications:
-
Determination of the enantiomeric purity of L-methotrexate in pharmaceutical formulations (tablets and injections).[5]
-
Quantification of the D-methotrexate impurity in commercial methotrexate samples.[3]
-
Analysis of methotrexate enantiomers in clinical samples for pharmacokinetic studies.[6]
Advantages:
-
High resolution and selectivity for enantiomers.[5]
-
Well-established and robust technique.
-
Amenable to various detection methods, including UV and mass spectrometry.[7]
Limitations:
-
Chiral columns can be expensive.
-
Method development can be time-consuming to optimize the separation.
Capillary Electrophoresis (CE)
Principle: Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (running buffer). Cyclodextrins (CDs), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used chiral selectors for methotrexate.[4] The enantiomers form transient inclusion complexes with the cyclodextrin, and the different stability of these diastereomeric complexes leads to different migration times. Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be employed, where a surfactant (e.g., sodium dodecyl sulfate) is added to the buffer to form micelles, which can enhance the separation.[8]
Applications:
-
Chiral separation of racemic methotrexate.[4]
-
Determination of chiral and achiral related substances of methotrexate in pharmaceuticals.[8]
-
Analysis of methotrexate enantiomers in biological samples.[9]
Advantages:
-
High separation efficiency and short analysis times.
-
Low consumption of reagents and samples.
-
Versatile, with various modes applicable for chiral separations.
Limitations:
-
Lower sensitivity with UV detection compared to HPLC, though this can be improved with techniques like stacking or by using more sensitive detectors like mass spectrometry.[10]
-
Reproducibility can be challenging due to factors like capillary surface chemistry.
Quantitative Data Summary
| Method | Matrix | Chiral Selector / Stationary Phase | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Inter- and Intra-day Precision (RSD %) |
| Chiral HPLC | Pharmaceutical Formulations | Chirobiotic T column | 0.9 µg/mL (for rac-Mtx) | 0.2% (w/w) of D-Mtx from L-Mtx | Not specified | Not specified | ≤ 1.6 |
| LC-MS/MS | Intracellular and Extracellular Fluids of HepG2 cells | Gemini column (achiral, separation based on MS/MS) | Not specified | Not specified | 10.0 to 10,000 ng/mL | 93.53 - 96.53 | < 15 |
| CD-MEKC | Pharmaceuticals | β-Cyclodextrin | Not specified | 0.12% (w/w) for related substances | Not specified | 93 - 106 | < 8 |
| Cyclodextrin-Modified CE | Pharmaceuticals | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~4 µM | Not specified | 12.5–200.0 μM for each enantiomer | > 93 | < 5 |
Experimental Protocols
Protocol 1: Enantioselective HPLC Analysis of Methotrexate in Pharmaceutical Formulations
This protocol is based on the method described for the analysis of methotrexate enantiomeric purity in pharmaceutical formulations.[5]
1. Sample Preparation:
- Tablets: Crush a tablet to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of methotrexate and dissolve it in the mobile phase to achieve a final concentration within the linear range of the assay.
- Injections: Dilute the methotrexate injection solution with the mobile phase to the desired concentration.
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: Chirobiotic T column.
- Mobile Phase: A polar organic mobile phase (specific composition to be optimized, but typically a mixture of an organic solvent like methanol or acetonitrile and a buffer).
- Flow Rate: To be optimized for best resolution (typically 0.5 - 1.5 mL/min).
- Column Temperature: Ambient or controlled (e.g., 25 °C).
- Detection: UV at 303 nm.[5]
- Injection Volume: 20 µL.
3. Data Analysis:
- Identify the peaks for D- and L-methotrexate based on their retention times (determined by injecting standards of each enantiomer if available, or by comparing with a racemic mixture).
- Calculate the percentage of the D-enantiomer impurity using the peak areas.
Protocol 2: Enantioselective Capillary Electrophoresis Analysis of Methotrexate
This protocol is based on a cyclodextrin-modified capillary electrophoresis method.[4]
1. Sample Preparation:
- Dissolve the methotrexate sample (from pharmaceutical formulation or a pure standard) in the running buffer to a concentration within the quantitative range (e.g., 12.5–200.0 μM).
- For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary.[9]
2. Instrumentation and Conditions:
- CE System: A capillary electrophoresis system with a UV detector.
- Capillary: Fused-silica capillary.
- Running Buffer: A phosphate buffer containing hydroxypropyl-β-cyclodextrin (HP-β-CD). The exact concentration of the buffer and HP-β-CD, as well as the pH, should be optimized for the best separation. A starting point could be a phosphate buffer at pH 7.0 with HP-β-CD.
- Separation Voltage: To be optimized (e.g., 15-30 kV).
- Temperature: Controlled, typically at 25 °C.
- Injection: Hydrodynamic injection (e.g., 5 seconds at a specified pressure).
- Detection: UV at 280 nm.[4]
3. Data Analysis:
- Identify the migration peaks for each enantiomer based on their migration times.
- Quantify the concentration of each enantiomer using a calibration curve prepared with standards.
Visualizations
Caption: General workflow for enantioselective bioanalysis.
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. watermark02.silverchair.com [watermark02.silverchair.com]
- 4. researchgate.net [researchgate.net]
- 5. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC analysis of optical isomers of leucovorin and methotrexate using achiral-chiral system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of concentration of methotrexate enantiomers in intracellular and extracellular fluids of HepG2 cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the chiral and achiral related substances of methotrexate by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Application Note: Chiral Separation of Methotrexate Enantiomers by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), an antagonist of folic acid, is a widely used chemotherapeutic agent and immunosuppressant. It exists as two enantiomers, L-methotrexate (L-MTX), the pharmacologically active form, and D-methotrexate (D-MTX), which is considered an impurity and does not possess the same therapeutic effects.[1] The presence of the D-enantiomer can affect the efficacy and safety profile of the drug. Therefore, the development of reliable analytical methods for the enantiomeric separation and purity assessment of methotrexate in pharmaceutical formulations is crucial.
Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and minimal consumption of samples and reagents.[2] This application note details protocols for the enantiomeric separation of methotrexate using cyclodextrin-modified capillary electrophoresis (CE) and cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC).
Principle of Separation
The chiral separation of methotrexate enantiomers by capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are commonly used chiral selectors for this purpose.[1][3] CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[3] The two enantiomers of methotrexate form transient diastereomeric complexes with the cyclodextrin molecules through inclusion complexation. The differing stability of these complexes leads to different electrophoretic mobilities, enabling their separation.
In cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), a surfactant is added to the BGE to form micelles. The separation is then based on the differential partitioning of the enantiomers between the micelles and the surrounding aqueous phase, which is also influenced by their interaction with the cyclodextrin.[4]
Experimental Protocols
Two primary methods are presented here: a cyclodextrin-modified capillary electrophoresis method and a cyclodextrin-modified micellar electrokinetic chromatography method.
Method 1: Cyclodextrin-Modified Capillary Electrophoresis
This method is suitable for the routine chiral separation of methotrexate in pharmaceutical formulations.
Instrumentation and Consumables:
-
Capillary Electrophoresis System with UV detector
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 40 cm, total length 48.5 cm)
-
Data acquisition and processing software
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Solutions:
-
L-Methotrexate and D-Methotrexate standards
-
Sodium phosphate monobasic and dibasic for buffer preparation
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sodium hydroxide (for pH adjustment)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a phosphate buffer (e.g., 50 mM) by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water. Adjust the pH to 7.0 with sodium hydroxide.[1] Dissolve the desired concentration of HP-β-CD (e.g., 15 mM) in the phosphate buffer. Filter the BGE through a 0.45 µm syringe filter before use.
-
Sample Preparation: Accurately weigh and dissolve methotrexate standard or sample in the BGE to obtain a known concentration (e.g., 100 µg/mL).
CE Operating Conditions:
| Parameter | Value |
| Capillary | Fused-silica, 50 µm I.D. |
| Background Electrolyte | 50 mM Phosphate buffer (pH 7.0) containing 15 mM HP-β-CD |
| Applied Voltage | 15-25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 303 nm |
Protocol:
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 20 min, followed by deionized water for 10 min, and finally with the BGE for 15 min.
-
Pre-run Equilibration: At the beginning of each run, equilibrate the capillary with the BGE for at least 3 minutes.
-
Sample Injection: Inject the sample solution using the specified hydrodynamic injection parameters.
-
Separation: Apply the separation voltage and record the electropherogram.
-
Data Analysis: Identify and quantify the peaks corresponding to the D- and L-methotrexate enantiomers based on their migration times.
Method 2: Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)
This method is particularly useful for the simultaneous analysis of methotrexate enantiomers and its achiral impurities.[4]
Instrumentation and Consumables:
-
Same as Method 1.
Reagents and Solutions:
-
L-Methotrexate and D-Methotrexate standards
-
Boric acid
-
Sodium dodecyl sulfate (SDS)
-
β-cyclodextrin (β-CD)
-
Methanol (HPLC grade)
-
Sodium hydroxide (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a 50 mM borate buffer and adjust the pH to 9.30 with sodium hydroxide.[4] Dissolve 100 mM SDS and 45 mM β-CD in the borate buffer.[4] Add methanol to a final concentration of 25% (v/v).[4] Filter the BGE through a 0.45 µm syringe filter.
-
Sample Preparation: Prepare samples as described in Method 1.
CD-MEKC Operating Conditions:
| Parameter | Value |
| Capillary | Fused-silica, 50 µm I.D. |
| Background Electrolyte | 50 mM Borate buffer (pH 9.30) with 100 mM SDS, 45 mM β-CD, and 25% Methanol |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 3 s) |
| Detection | UV at 303 nm |
Protocol:
-
Follow the capillary conditioning and pre-run equilibration steps as described in Method 1.
-
Inject the sample solution.
-
Apply the separation voltage and acquire the data.
-
Analyze the electropherogram to identify and quantify the methotrexate enantiomers and any impurities.
Quantitative Data Summary
The following tables summarize the quantitative performance data reported for the capillary electrophoresis-based analysis of methotrexate enantiomers.
Table 1: Performance Characteristics of the Cyclodextrin-Modified CE Method
| Parameter | Reported Value | Reference |
| Linearity Range | 12.5–200.0 µM for each enantiomer | [1] |
| Limit of Detection (LOD) | 0.9 µg/mL for racemic MTX | [1] |
| Limit of Quantitation (LOQ) | 0.2% (w/w) of D-MTX from L-MTX | [1] |
| Precision (Intra-day RSD) | < 5% | [1] |
| Precision (Inter-day RSD) | < 5% | [1] |
| Accuracy (Relative Error) | < 5% | [1] |
Table 2: Performance Characteristics of the CD-MEKC Method
| Parameter | Reported Value | Reference |
| Accuracy (Recovery) | 93-106% for related substances at 0.12% w/w | [4] |
| Precision (RSD) | < 8% for related substances at 0.12% w/w | [4] |
Visualizations
Caption: Experimental workflow for the capillary electrophoresis analysis of methotrexate enantiomers.
Caption: Principle of chiral separation of methotrexate enantiomers using a cyclodextrin selector.
Conclusion
Capillary electrophoresis, particularly with the use of cyclodextrins as chiral selectors, provides a rapid, efficient, and reliable method for the enantiomeric separation of methotrexate. The detailed protocols and performance data in this application note serve as a valuable resource for researchers and scientists in pharmaceutical analysis and quality control. The CD-MEKC method offers the additional advantage of simultaneously separating chiral and achiral impurities. These methods are essential for ensuring the quality and safety of methotrexate-containing drug products.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Settings for Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometer settings and address common issues encountered when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard in LC-MS analysis?
Deuterated internal standards (IS) are considered the gold standard for quantitative LC-MS/MS. Since they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to enhanced quantitative accuracy and reproducibility.
Q2: What are the ideal purity and isotopic enrichment levels for a deuterated internal standard?
For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity. Generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
High purity ensures the standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.
Q3: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number depends on the analyte's molecular weight. The goal is to sufficiently shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the analyte to prevent "cross-talk" or isotopic interference. A mass difference of at least 4-5 Da is often recommended.
Q4: My deuterated standard has a different retention time than the non-deuterated analyte. Is this normal?
Yes, it is a well-documented phenomenon that deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography. This is known as the "deuterium isotope effect". If this retention time shift is significant, the analyte and the internal standard may elute into regions with different levels of matrix effects, which can negatively impact quantification.
Q5: Can the position of the deuterium label on the molecule affect its stability and signal?
Absolutely. The stability of the deuterium label is crucial. If deuterium atoms are located on exchangeable sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, they can readily exchange with protons from the solvent (a phenomenon known as back-exchange). This leads to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte. It is preferable to use standards where deuterium atoms are placed on stable, non-labile positions, such as carbon atoms on an aromatic ring.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) of the Deuterated Standard
A weak signal from your deuterated internal standard can compromise the limit of quantification and the overall robustness of your assay. This can stem from issues with the sample, chromatography, or the mass spectrometer settings.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low internal standard signal.
Possible Causes and Solutions:
-
Incorrect Concentration or Degradation: The concentration of the internal standard may be too low, or it may have degraded over time.
-
Solution: Prepare a fresh stock solution of the deuterated standard and create a new series of dilutions. Analyze these freshly prepared solutions via direct infusion to confirm the signal intensity is appropriate for your instrument's sensitivity range.
-
-
Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard in the MS source.
-
Solution: Perform a post-extraction spike experiment to determine if ion suppression is occurring. If so, optimize the sample preparation method to better remove interferences or adjust the chromatography to separate the standard from the suppressive matrix components.
-
-
Suboptimal Mass Spectrometer Settings: The ion source parameters and other MS settings may not be optimized for your deuterated standard.
-
Solution: Systematically optimize key MS parameters. Infuse a solution of the deuterated standard and adjust settings such as ion source temperature, declustering potential (DP) or cone voltage, and collision energy (CE) to maximize the signal.
-
Data on Parameter Optimization:
The following tables provide representative examples of how MS parameters can affect signal intensity. Optimal values will be compound-dependent.
Table 1: Effect of Ion Source Temperature on Signal Intensity
| Ion Source Temperature (°C) | Relative Signal Intensity (%) |
| 300 | 75 |
| 325 | 90 |
| 350 | 100 |
| 375 | 85 |
| 400 | 70 |
Table 2: Effect of Collision Energy on Product Ion Intensity
| Collision Energy (eV) | Relative Product Ion Intensity (%) |
| 10 | 60 |
| 15 | 85 |
| 20 | 100 |
| 25 | 95 |
| 30 | 80 |
Issue 2: Chromatographic Separation of Deuterated and Non-Deuterated Analogs
As mentioned, deuterated standards can elute slightly earlier than their non-deuterated counterparts. If this separation leads to differential matrix effects, chromatographic optimization is necessary to achieve co-elution.
Logic for Achieving Co-elution
Caption: Strategies to achieve chromatographic co-elution.
Experimental Protocol: LC Gradient Optimization for Co-elution
-
Initial Assessment: Inject a mixture of the analyte and the deuterated internal standard to determine the retention time difference.
-
Shallow Gradient: If using a steep gradient, try a shallower gradient around the elution time of the compounds. This can be achieved by decreasing the rate of change of the organic mobile phase percentage over time.
-
Isocratic Hold: Introduce a short isocratic hold in the gradient at a mobile phase composition just prior to the elution of the two compounds. This can improve equilibration and potentially reduce the separation.
-
Iterative Adjustment: Systematically adjust the gradient slope and duration to minimize the retention time difference.
Issue 3: Isotopic Instability (H/D Back-Exchange)
Loss of deuterium atoms from the internal standard can lead to a drifting signal and inaccurate quantification. This is more likely if the labels are on acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.
Experimental Protocol: Assessing Deuterium Exchange
-
Review Certificate of Analysis: Confirm the position of the deuterium labels from the manufacturer's certificate of analysis. Ensure they are on non-labile positions.
-
Incubation Study:
-
Spike the deuterated internal standard into a blank matrix or your mobile phase.
-
Incubate the sample at different temperatures (e.g., room temperature, 37°C) for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples and monitor the signal of both the deuterated standard and the corresponding non-deuterated analyte.
-
-
Analysis: An increase in the analyte signal over time at the expense of the deuterated standard signal is indicative of back-exchange.
-
Mitigation: If back-exchange is confirmed, consider the following:
-
Use aprotic solvents for stock solutions where possible.
-
Adjust the pH of mobile phases to be as close to neutral as possible, if compatible with your chromatography.
-
Perform sample preparation steps at reduced temperatures (e.g., on ice).
-
If the problem persists, source a standard with deuterium labels on more stable positions.
-
Issue 4: Cross-Talk and Isotopic Contribution
Cross-talk occurs when the signal from the analyte interferes with the signal of the internal standard, or vice-versa. This can happen in two primary ways:
-
In-source Fragmentation: The deuterated standard loses a deuterium atom in the ion source and contributes to the analyte's signal.
-
Solution: Optimize MS source conditions like declustering potential or cone voltage to minimize in-source fragmentation.
-
-
Natural Isotope Contribution: At high analyte concentrations, the naturally occurring isotopes of the analyte (e.g., M+2, M+3) can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.
-
Solution: Use an internal standard with a higher degree of deuteration (e.g., D4 or higher) to shift its mass further from the analyte's isotopic cluster. Alternatively, use a ¹³C or ¹⁵N labeled standard, which are less prone to this issue.
-
Technical Support Center: Overcoming Matrix Effects in Methotrexate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of methotrexate (MTX), with a focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact methotrexate quantification?
A: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the sample matrix (e.g., plasma, serum, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of methotrexate.[1] Ion suppression results in a decreased signal intensity for MTX, while ion enhancement leads to an increased signal. Both can compromise the reliability of the analytical method.
Q2: Why is LC-MS/MS often preferred over immunoassays for methotrexate analysis?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally more specific and sensitive than immunoassays for MTX quantification.[2] Immunoassays are known to have cross-reactivity with MTX metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA), which can lead to an overestimation of MTX concentrations.[3] This is particularly problematic in patients who have received glucarpidase, as elevated levels of DAMPA can interfere with the assay.
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A: A stable isotope-labeled internal standard, such as methotrexate-d3 (MTX-d3), is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[2][4][5][6] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[2]
Q4: What are the most common sample preparation techniques to reduce matrix effects?
A: The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting methotrexate. The most common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins.[7][8] It is often followed by centrifugation and dilution of the supernatant.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[9][10] This technique can significantly reduce matrix effects but is more time-consuming and costly than PPT.
-
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases to separate it from interfering substances. While effective, it uses larger volumes of organic solvents.[10]
Troubleshooting Guide
Q1: My methotrexate signal is low and inconsistent. What are the potential causes and solutions?
A: Low and variable signal intensity for methotrexate is a common issue that can often be attributed to significant ion suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inefficient removal of phospholipids and other matrix components is a primary cause of ion suppression.
-
If using PPT: Consider optimizing the solvent-to-sample ratio or trying a different precipitation solvent.[7][8] Further dilution of the supernatant after precipitation can also help reduce matrix effects.[8]
-
Consider SPE: If PPT is insufficient, switching to an SPE method can provide a cleaner extract.[9]
-
-
Optimize Chromatographic Conditions: Co-elution of methotrexate with matrix components can lead to ion suppression.
-
Adjust Gradient: Modify the gradient elution profile to better separate MTX from the matrix interferences.[9]
-
Change Column: Using a different column chemistry (e.g., from C18 to a polar-embedded phase) may improve separation.
-
-
Check Mass Spectrometer Settings: Ensure that the MS parameters are optimized for methotrexate detection. This includes the specific precursor and product ion transitions, collision energy, and ion source parameters.[7][9]
-
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating MTX-d3 will help compensate for signal variability caused by matrix effects.[2][5]
Q2: I'm observing significant matrix effects (ion suppression/enhancement). How can I quantitatively assess and minimize them?
A: A quantitative assessment of matrix effects is crucial for method validation. The matrix factor (MF) is a common way to evaluate this.
Experimental Protocol for Matrix Effect Evaluation:
-
Prepare Three Sets of Samples:
-
Set A: Methotrexate standard prepared in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract (from at least six different sources) spiked with methotrexate at the same concentration as Set A.
-
Set C: Methotrexate spiked into the matrix before extraction.
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF: If using a stable isotope-labeled internal standard, the IS-normalized MF should be calculated to demonstrate that the IS effectively compensates for the matrix effect.
Minimization Strategies:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Chromatographic Separation: Improve the separation of methotrexate from co-eluting matrix components.[1]
-
Optimized Sample Cleanup: Employ more rigorous sample preparation techniques like SPE.[10]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a validated LC-MS/MS method for methotrexate in human plasma.[8]
-
Aliquot Sample: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add Internal Standard and Precipitating Solvent: Add 500 µL of a precipitating solution consisting of methanol and acetonitrile (1:1, v/v) containing 100 ng/mL of the internal standard (e.g., MTX-d3).
-
Vortex: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.
-
Dilute Supernatant: Transfer 50 µL of the clear supernatant to a new tube and add 200 µL of water.
-
Vortex and Centrifuge Again: Vortex for 1 minute and centrifuge at 13,000 x g for 3 minutes.
-
Inject: Transfer the final supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Methotrexate
This is a representative protocol based on several published methods.[7][8][9]
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm)[8]
-
Flow Rate: 0.4 mL/min[7]
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode[2][7]
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for methotrexate quantification.
Table 1: Method Performance Comparison
| Parameter | Method 1[7] | Method 2[8] | Method 3[9] | Method 4[13] |
| Matrix | Serum | Plasma | Plasma, CSF | Plasma |
| Sample Prep | PPT (Acetonitrile) | PPT (Methanol:Acetonitrile) | SPE | PPT |
| Internal Standard | p-aminoacetophenone | Not specified | MTX-d3, 13C2H3-7-OHMTX | MTX-d3 |
| Linearity Range | 0.09 - 12.5 µM | 5 - 1000 ng/mL | 0.0022 - 5.5 µM | 5 - 10000 ng/mL |
| LLOQ | 0.09 µM | 5 ng/mL | 0.0022 µM | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Accuracy | 95-105% | Within ±15% | Within ±15% | Within ±15% |
Table 2: Extraction Recovery and Matrix Effect Data
| Parameter | Method 1[7] | Method 2[8] | Method 3[13] | Method 4[4] |
| Matrix | Serum | Plasma | Plasma | Erythrocytes |
| Extraction Recovery | > 90% | 97.8 - 101% | 92.47 - 97.87% | 82.7 - 105.1% |
| Matrix Effect | %CV < 15% | Not explicitly stated | 97.90 - 117.60% | 96.5 - 104.4% |
Visualizations
Caption: Workflow for Methotrexate Quantification by LC-MS/MS.
Caption: Troubleshooting Low Signal in Methotrexate Analysis.
Caption: Mechanism of Ion Suppression in ESI-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Frontiers | Case Report: Serum methotrexate monitoring by immunoassay: confusion by by-product, confusion by antidote [frontiersin.org]
- 4. Simultaneous determination of erythrocyte methotrexate polyglutamates by a novel and simple HPLC-MS/MS method with stable isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of (R)-Methotrexate-d3 in Biological Samples: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of (R)-Methotrexate-d3 in biological samples. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of experimental results. The following frequently asked questions (FAQs) and troubleshooting guides directly address common challenges encountered during sample handling, storage, and analysis.
Disclaimer: Direct stability data for this compound is limited in publicly available literature. This guide is primarily based on the extensive stability data of Methotrexate (MTX). Given the minor structural difference (deuterium labeling), it is scientifically reasonable to assume that the stability profile of this compound is highly similar to that of Methotrexate. This compound is commonly used as a stable isotope-labeled internal standard in quantitative analyses of Methotrexate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
The stability of this compound, much like its non-deuterated counterpart, is primarily influenced by:
-
Temperature: Both short-term and long-term storage temperatures can impact stability.
-
pH: Methotrexate is most stable in solutions with a pH between 6.0 and 8.0.[3] Acidic conditions can lead to degradation.[4]
-
Light Exposure: Methotrexate is known to be sensitive to light, particularly UV radiation, which can cause photodegradation.[3][5][6][7][8]
-
Matrix Effects: The type of biological matrix (e.g., whole blood, plasma, serum) can influence stability due to enzymatic activity or other components.
Q2: What are the recommended short-term storage conditions for whole blood samples containing this compound?
Based on studies of Methotrexate, whole blood samples are stable for up to 2 days at room temperature and for up to 6 days at 4°C.[9][10] For optimal preservation, it is recommended to process blood samples to plasma or serum as soon as possible.
Q3: How should I store plasma or serum samples containing this compound for long-term analysis?
For long-term storage, plasma and serum samples should be frozen. Methotrexate has shown stability in plasma for at least 42 days when stored at -20°C.[11] For extended storage periods, temperatures of -70°C or -80°C are recommended to minimize potential degradation.
Q4: Can repeated freeze-thaw cycles affect the concentration of this compound in my samples?
Yes, repeated freeze-thaw cycles can potentially lead to degradation. However, studies on Methotrexate have shown that it remains stable through several freeze-thaw cycles (from -20°C to 25°C).[11] To mitigate any potential risk, it is best practice to aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles of the entire sample.
Q5: Is this compound sensitive to light during sample handling and analysis?
Yes. Methotrexate is photolabile, and it is crucial to protect samples from light.[3][6] Dilute solutions are more susceptible to photodegradation.[3][5] All sample collection, processing, and analytical procedures should be performed under conditions that minimize light exposure. Using amber-colored tubes and vials is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound | Degradation during sample collection and processing. | Ensure rapid processing of whole blood to plasma/serum. Use appropriate anticoagulants (e.g., EDTA). Keep samples on ice and protected from light. |
| Improper storage conditions. | Verify storage temperatures and ensure samples are protected from light. Review the recommended storage conditions in the FAQs and the stability data table below. | |
| Repeated freeze-thaw cycles. | Aliquot samples prior to freezing to avoid multiple freeze-thaw events. | |
| Appearance of unexpected peaks in chromatograms | Degradation products. | Methotrexate can degrade into several products, such as 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA) and 7-hydroxymethotrexate (7-OH-MTX).[7][12] Review your sample handling and storage procedures to minimize degradation. Ensure the analytical method can resolve the parent compound from its potential degradants. |
| Matrix interference. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances from the biological matrix.[13] | |
| Variable results between different sample batches | Inconsistent sample handling. | Standardize all sample collection, processing, and storage protocols across all batches. |
| Instrumental variability. | Perform regular calibration and maintenance of analytical instruments. Use a stable isotope-labeled internal standard, such as this compound itself, to correct for instrumental drift.[1][2] |
Quantitative Stability Data Summary
The following tables summarize the stability of Methotrexate under various conditions, which can be used as a reliable guide for this compound.
Table 1: Stability of Methotrexate in Biological Samples
| Matrix | Storage Condition | Duration | Stability | Reference |
| Whole Blood | Room Temperature | 2 days | Stable | [9][10] |
| Whole Blood | 4°C | 6 days | Stable | [9][10] |
| Plasma | Room Temperature | 2 hours | Stable | [11] |
| Plasma | -20°C | 42 days | Stable | [11] |
| Plasma | -20°C (3 freeze-thaw cycles) | - | Stable | [11] |
| Plasma | 4°C | 6 days | No significant loss (<17%) | [9] |
Table 2: Stability of Methotrexate in Pharmaceutical Preparations (for reference)
| Vehicle | Concentration | Storage Condition | Duration | Stability | Reference |
| 0.9% Sodium Chloride | 0.2 and 20 mg/mL | 25°C, protected from light | 28 days | Stable | [14] |
| 5% Dextrose | 20 mg/mL | 25°C, protected from light | 28 days | Stable | [14] |
| 5% Dextrose | 0.2 mg/mL | 25°C, protected from light | 3 days | Stable | [14] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Light Protection: Immediately wrap the collection tubes in aluminum foil or use amber-colored tubes to protect from light.
-
Temporary Storage: If immediate processing is not possible, store the whole blood samples at 4°C for no longer than 6 days.[9][10]
-
Centrifugation: To obtain plasma, centrifuge the blood samples at 2,700 g for 10 minutes at 4°C.[10]
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to clean, light-protected polypropylene tubes.
-
Storage: Store the plasma samples at -20°C or -80°C until analysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a common protein precipitation method for the extraction of Methotrexate and its deuterated analog from plasma.
-
Thawing: Thaw the frozen plasma samples at room temperature, protected from light.
-
Aliquoting: Vortex the thawed sample and transfer a 100 µL aliquot to a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (this compound, if not the analyte of interest) to the plasma sample.
-
Protein Precipitation: Add 300 µL of a protein precipitating agent (e.g., methanol or acetonitrile) to the plasma sample.[15]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well of a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for analysis.
-
Analysis: Inject an appropriate volume of the final extract into the LC-MS/MS system.
Visualizations
Caption: Workflow for biological sample handling and analysis.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the limit of quantification for methotrexate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of quantification (LOQ) for methotrexate (MTX) assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical LOQs achievable for methotrexate in plasma/serum?
The achievable Limit of Quantification (LOQ) for methotrexate (MTX) in plasma or serum can vary depending on the analytical method employed. For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are highly sensitive and specific, LOQs in the low ng/mL or nanomolar range are commonly reported.[1][2][3] For instance, some validated LC-MS/MS methods have achieved an LOQ of 5 ng/mL, while others report even lower limits of 0.09 µM (approximately 41 ng/mL) and 25 nmol L−1 (approximately 11.4 ng/mL).[1][2][3] Immunoassays, while also used for MTX quantification, may have higher LOQs and can be more susceptible to interferences.[4][5][6]
Q2: My immunoassay for methotrexate has a poor signal-to-noise ratio. How can I improve it?
Improving the signal-to-noise ratio in an immunoassay can be challenging. Immunoassays are known to sometimes have limitations in sensitivity and can be affected by cross-reactivity with other substances, which can reduce their specificity.[4] If you are experiencing a low signal, consider the following:
-
Reagent Quality: Ensure that all reagents, including antibodies and conjugates, are stored correctly and are not expired.
-
Incubation Times and Temperatures: Optimize incubation times and temperatures as these can significantly impact signal intensity.
-
Washing Steps: Inadequate washing can lead to high background noise. Ensure that washing steps are performed thoroughly.
-
Matrix Effects: The sample matrix itself can interfere with the assay. Consider sample dilution or alternative sample preparation methods to minimize these effects.
-
Alternative Methods: For applications requiring very low quantification limits, switching to a more sensitive method like LC-MS/MS may be necessary.[5][6]
Q3: What are the most common sample preparation techniques for improving methotrexate LOQ in LC-MS/MS assays?
Protein precipitation is a widely used and effective sample preparation method for methotrexate analysis in plasma or serum.[1][2][7] This technique is relatively simple and quick.[2][7] Commonly used organic solvents for protein precipitation include methanol and acetonitrile, or a combination of both.[1][2][7] After precipitation, a centrifugation step is performed to separate the precipitated proteins from the supernatant containing the analyte.[2][7] Further dilution of the supernatant can also help to reduce matrix effects and improve sensitivity.[1]
Troubleshooting Guides
Issue 1: High Background Noise in Chromatogram
High background noise in your chromatogram can significantly impact the accurate quantification of methotrexate, especially at low concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. |
| Dirty LC System | Flush the LC system, including the column, with appropriate cleaning solutions. |
| Matrix Effects | Optimize the sample preparation procedure. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. Diluting the sample extract before injection can also mitigate matrix effects.[1] |
| Suboptimal MS/MS Parameters | Optimize mass spectrometry parameters such as collision energy and declustering potential to improve the signal-to-noise ratio for the specific methotrexate transition. |
Issue 2: Poor Peak Shape for Methotrexate
Poor peak shape, such as tailing or fronting, can compromise the integration of the peak and affect the accuracy and precision of the quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Incompatible Mobile Phase pH | Methotrexate has acidic and basic functional groups. Adjusting the pH of the mobile phase with additives like formic acid or ammonium formate can improve peak shape.[1] |
| Column Overload | Inject a smaller volume of the sample or dilute the sample further. |
| Column Degradation | Replace the analytical column if it has been used extensively or has been exposed to harsh conditions. |
| Inappropriate Column Chemistry | Ensure the chosen column chemistry (e.g., C18) is suitable for methotrexate analysis.[1][8] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol describes a common method for extracting methotrexate from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Methanol
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the plasma or serum sample, add a precipitating solvent. A common choice is a 1:1 (v/v) mixture of methanol and acetonitrile.[1]
-
Vortex the mixture vigorously for approximately 3 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at a high speed (e.g., 13,600 x g) for 5 minutes to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant, which contains the methotrexate.
-
For further reduction of matrix effects and to enhance sensitivity, the supernatant can be diluted with water or an aqueous solution of methanol or acetonitrile before injection into the LC-MS/MS system.[1]
Protocol 2: LC-MS/MS Parameter Optimization
Optimizing the Liquid Chromatography and Mass Spectrometry parameters is crucial for achieving a low LOQ.
Liquid Chromatography (LC) Parameters:
-
Column: A reverse-phase C18 column is often used for methotrexate separation.[1][8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% or 0.2% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[1][8] The addition of formic acid helps to improve the ionization efficiency in positive ion mode.[1]
-
Flow Rate: A flow rate of around 0.3 to 0.4 mL/min is common.[7][8]
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for methotrexate analysis.[7]
-
Multiple Reaction Monitoring (MRM): The quantification is performed using MRM mode. The most common transition for methotrexate is m/z 455.1 → 308.0 or 455.1 → 308.1.[1][8]
-
Parameter Tuning: The declustering potential and collision energy should be optimized to maximize the signal intensity for the specific MRM transition.[1] The ion source temperature and ion spray voltage also need to be optimized.[1]
Quantitative Data Summary
Table 1: Reported Limits of Quantification (LOQ) for Methotrexate in Biological Matrices
| Analytical Method | Matrix | LOQ | Reference |
| HPLC-MS/MS | Human Plasma | 5 ng/mL | [1] |
| UPLC-MS/MS | Serum | 0.09 µM | [2] |
| LC-MS/MS | Plasma | 25 nmol L−1 | [3] |
| HPLC-SRM-MS | Plasma | 0.5 nM | [4] |
| LC-MS/MS | Human Plasma | 5.0 ng/mL | [8] |
Visualizations
Caption: Workflow for methotrexate quantification using protein precipitation and LC-MS/MS.
Caption: A logical approach to troubleshooting common issues in methotrexate assays.
References
- 1. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a methotrexate adherence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Case Report: Serum methotrexate monitoring by immunoassay: confusion by by-product, confusion by antidote [frontiersin.org]
- 6. Case Report: Serum methotrexate monitoring by immunoassay: confusion by by-product, confusion by antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methotrexate Isomer Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with methotrexate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges encountered during the chromatographic analysis of methotrexate isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it important to separate methotrexate isomers?
Methotrexate has an asymmetric carbon atom, leading to the existence of two stereoisomers: the S-(+)-enantiomer and the R-(-)-enantiomer. The S-isomer is the pharmacologically active form of the drug, while the R-isomer is considered an impurity.[1][2][3] Regulatory agencies require the quantification of the inactive R-isomer to ensure the safety and efficacy of methotrexate formulations. Therefore, a reliable chromatographic method that can effectively separate and quantify these isomers is crucial for quality control in pharmaceutical development and manufacturing.
Q2: What are the primary chromatographic techniques for resolving methotrexate isomers?
High-Performance Liquid Chromatography (HPLC) is the most common technique for separating methotrexate isomers.[1] Chiral HPLC methods, employing a chiral stationary phase (CSP), are typically required to achieve enantiomeric separation.[4][5][6] Other techniques like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) have also been utilized for this purpose.[7][8]
Q3: What type of HPLC columns are recommended for methotrexate isomer separation?
Chiral columns are essential for the direct separation of methotrexate enantiomers. Several types of chiral stationary phases have been successfully used, including:
-
Macrocyclic glycopeptide-based columns (e.g., Chirobiotic T): These have shown excellent enantioresolution and enantioselectivity, particularly with polar organic mobile phases.[4][6]
-
Cellulose and amylose-based columns (e.g., Chiracel OJ): These are also effective for chiral separations.[4]
-
Protein-based columns (e.g., human serum albumin columns): These can provide the necessary chirality for separation.[4][5]
-
Cyclodextrin-modified columns: These can also be employed for enantiomeric resolution.[9]
For achiral separations of methotrexate from other impurities, reversed-phase columns like C8 and C18 are commonly used.[1][3]
Troubleshooting Guides
Issue 1: Complete Co-elution of Methotrexate Isomers
If you are observing a single, symmetrical peak for methotrexate where two peaks are expected, it indicates a complete lack of chiral recognition.
Troubleshooting Workflow:
Caption: Troubleshooting co-eluting methotrexate isomer peaks.
Detailed Steps:
-
Verify the Column:
-
Confirm you are using a chiral column. Achiral columns like standard C18 or C8 will not separate enantiomers.
-
Check the column's history and performance. A degraded or contaminated chiral column may lose its resolving power. Consider flushing the column according to the manufacturer's instructions or testing it with a known chiral compound to verify its performance.
-
-
Optimize the Mobile Phase:
-
Mobile Phase Composition: For chiral separations on columns like Chirobiotic T, a polar organic mobile phase is often effective.[4][6] If you are using a reversed-phase method, ensure you have a chiral additive in the mobile phase.
-
pH Adjustment: The ionization state of methotrexate can significantly impact its interaction with the stationary phase.[10] Methotrexate's solubility is pH-dependent, requiring neutral or basic solutions.[1][3] Adjusting the pH of the mobile phase buffer can influence selectivity. Experiment with a pH range, keeping in mind the stability of your column.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can affect resolution. Varying the organic modifier may alter the selectivity.[11]
-
-
Select a Different Chiral Stationary Phase:
-
If optimizing the mobile phase does not yield any separation, the chosen CSP may not be suitable for methotrexate isomers. Consider trying a different type of chiral column (e.g., switching from a polysaccharide-based to a macrocyclic glycopeptide-based column).
-
Issue 2: Peak Tailing or Broadening
Poor peak shape can compromise the accuracy of quantification and resolution.
Troubleshooting Workflow:
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of optical isomers of leucovorin and methotrexate using achiral-chiral system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the chiral and achiral related substances of methotrexate by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. youtube.com [youtube.com]
Minimizing ion suppression for (R)-Methotrexate-d3 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for the (R)-Methotrexate-d3 signal in liquid chromatography-mass spectrometry (LC-MS) analyses.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS analysis, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identify and mitigate ion suppression for the this compound signal.
Question: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?
Answer:
To determine if ion suppression is affecting your this compound signal, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the MS detector while injecting a blank matrix sample (e.g., plasma or urine extract) onto the LC column. A drop in the baseline signal of the infused analyte at the retention time of co-eluting matrix components indicates ion suppression.[1]
dot
Caption: Post-column infusion experimental setup.
Question: I have confirmed ion suppression. What are the most effective strategies to minimize it?
Answer:
Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and MS source optimization.
Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before analysis.[2][3][4] The choice of technique depends on the sample matrix and the physicochemical properties of methotrexate.
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances.[2][4] Methanol, acetonitrile, or a mixture of both are commonly used.[5][6][7]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[2][4] However, it can be more time-consuming.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[2][3][5]
Table 1: Comparison of Sample Preparation Techniques for Methotrexate Analysis
| Technique | Advantages | Disadvantages | Typical Recovery (%) | Reference |
| Protein Precipitation | Simple, fast, inexpensive. | May result in significant matrix effects. | 82.20 - 93.98 | [6] |
| Liquid-Liquid Extraction | Provides cleaner extracts than PPT. | More labor-intensive, requires solvent optimization. | > 85 | [7] |
| Solid-Phase Extraction | High selectivity, removes a wide range of interferences. | Can be more expensive and require method development. | > 90 | [8] |
Enhance Chromatographic Separation
Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components that cause ion suppression.
-
Column Chemistry: Reversed-phase columns, such as C18, are commonly used for methotrexate analysis.[6][8][9]
-
Mobile Phase Composition: The use of organic modifiers like methanol or acetonitrile and additives such as formic acid or ammonium formate can significantly impact separation and ionization efficiency.[6][8] A gradient elution is often employed to effectively separate analytes from the matrix.[6][8]
-
Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving the desolvation process in the ion source.[2]
dot
Caption: Ideal chromatographic separation workflow.
Optimize Mass Spectrometry Parameters
Adjusting the ion source parameters can improve the ionization efficiency of this compound and reduce the impact of interfering compounds.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for methotrexate analysis.[6][10]
-
Ionization Mode: Positive ion mode is typically employed for methotrexate and its deuterated analog.[6][8][9]
-
Source Parameters: Optimization of parameters such as ion spray voltage, gas temperatures, and gas flow rates can enhance the signal.[6]
Table 2: Typical Mass Spectrometry Parameters for Methotrexate Analysis
| Parameter | Typical Value | Reference |
| Ionization Mode | ESI Positive | [6][8][9] |
| Ion Spray Voltage | 5000 - 5500 V | [6][11] |
| Source Temperature | 500 °C | [6][11] |
| Gas 1 (Nebulizer Gas) | 40 - 50 psi | [6][11] |
| Gas 2 (Heater Gas) | 20 - 50 psi | [6][11] |
| Declustering Potential | 46 - 90 V | [6][11] |
| Collision Energy | 20 - 40 V | [6][11] |
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression in biological samples?
A1: Common sources of ion suppression in biological matrices like plasma and urine include salts, phospholipids, proteins, and metabolites that co-elute with the analyte of interest.[2][3][12] These endogenous compounds can compete with the analyte for ionization in the MS source, leading to a decreased signal.[3]
Q2: How does the use of a deuterated internal standard like this compound help?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS analysis.[13][14] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar degrees of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[13]
dot
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repub.eur.nl [repub.eur.nl]
- 14. medchemexpress.com [medchemexpress.com]
Methotrexate Bioanalytical Method Development: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the bioanalytical method development for methotrexate (MTX).
Frequently Asked Questions (FAQs)
Q1: My immunoassay results for methotrexate are unexpectedly high, especially after glucarpidase administration. What could be the cause?
A1: Immunoassays for methotrexate are susceptible to cross-reactivity with its metabolites, particularly 2,4-diamino-N10-methylpteroic acid (DAMPA).[1][2][3] Glucarpidase is an enzyme used to rapidly lower toxic methotrexate levels, and it works by converting methotrexate into DAMPA.[2][3] This leads to high concentrations of DAMPA in the sample, which can bind to the antibodies in the immunoassay, causing a falsely elevated measurement of methotrexate.[2][3] In such cases, a chromatographic method like LC-MS/MS, which can separate methotrexate from its metabolites, is recommended for accurate quantification.[2]
Q2: What are the main challenges associated with the analysis of methotrexate polyglutamates (MTX-PGs)?
A2: The primary challenges in analyzing MTX-PGs, the active intracellular forms of methotrexate, are their low concentrations within cells and the complexity of the red blood cell matrix.[4][5] This necessitates a highly sensitive analytical method and an efficient extraction procedure to isolate the MTX-PGs from the cellular components. LC-MS/MS is the preferred method due to its high sensitivity and specificity.[6][7] The extraction process often involves cell lysis followed by protein precipitation or solid-phase extraction to purify the analytes before analysis.[4][8]
Q3: How can I manage the matrix effect in my LC-MS/MS analysis of methotrexate?
A3: The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, is a common challenge in LC-MS/MS.[9][10] To mitigate this, several strategies can be employed. Optimizing the sample preparation to remove interfering substances is crucial.[10] This can be achieved through techniques like solid-phase extraction (SPE) or by using more advanced methods like HybridSPE-Phospholipid which specifically targets phospholipids, a major source of matrix effects in plasma and serum samples.[9] Chromatographic separation can also be optimized to separate methotrexate from matrix components.[10] The use of a stable isotope-labeled internal standard (SIL-IS), such as D3-methotrexate, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.[1][10]
Q4: What are the key stability considerations for methotrexate samples?
A4: Methotrexate is known to be sensitive to light and pH changes. It is recommended to protect samples from light during collection, processing, and storage. Studies have shown that methotrexate in whole blood is stable for up to 2 days at room temperature and for 6 days at 4°C.[11] In plasma, it is stable for at least 6 days at both room temperature and 4°C.[11] For long-term storage, samples should be kept at -80°C.[6] It is crucial to perform stability studies under your specific laboratory conditions to ensure the integrity of the samples.[12]
Troubleshooting Guides
Issue: Low Analyte Recovery in Solid-Phase Extraction (SPE)
Low recovery of methotrexate during solid-phase extraction is a frequent problem that can significantly impact the accuracy of your results. The following guide provides a systematic approach to troubleshooting this issue.
Step 1: Identify the Source of Analyte Loss
To pinpoint where the loss is occurring, collect and analyze the fractions from each step of the SPE process (load, wash, and elution).[13][14]
-
Analyte in the Load Fraction: This indicates that the analyte did not bind to the sorbent.
-
Analyte in the Wash Fraction: This suggests that the analyte is being prematurely eluted during the washing step.
-
No Analyte in Any Fraction: This implies that the analyte is strongly bound to the sorbent and is not being eluted.
Step 2: Troubleshoot Based on the Source of Loss
Based on the findings from Step 1, follow the appropriate troubleshooting steps:
| Symptom | Possible Cause | Recommended Solution |
| Analyte in Load Fraction | Incorrect sorbent selection for methotrexate's polarity. | Choose a sorbent with a more appropriate retention mechanism (e.g., a mixed-mode or ion-exchange sorbent).[15] |
| Sample pH is not optimal for retention. | Adjust the pH of the sample to ensure methotrexate is in a charged state for ion-exchange or a neutral state for reversed-phase retention.[16] | |
| Sample loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between methotrexate and the sorbent.[13][16] | |
| Sorbent bed is not properly conditioned or has dried out. | Ensure the sorbent is properly wetted with the conditioning solvent and does not dry out before sample loading.[13][15] | |
| Analyte in Wash Fraction | Wash solvent is too strong. | Use a weaker wash solvent (e.g., lower percentage of organic solvent) to remove interferences without eluting methotrexate.[13][14] |
| pH of the wash solvent is causing elution. | Ensure the pH of the wash solvent maintains the desired interaction between methotrexate and the sorbent.[14] | |
| No Analyte in Elution Fraction | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent or a stronger organic solvent).[13][15] |
| pH of the elution solvent is not optimal for elution. | Adjust the pH of the elution solvent to disrupt the interaction between methotrexate and the sorbent.[13][15] | |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent to ensure complete elution of methotrexate from the sorbent.[15] |
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Methotrexate Bioanalysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference |
| Recovery of Methotrexate | 92.47% - 97.87% | 24% | [17][18] |
| Recovery of 7-OH-Methotrexate | 91.45% - 97.61% | 57% | [17][18] |
| Matrix Effect (Methotrexate) | 116.07% - 117.60% | Minimal relative matrix effect reported | [17][18] |
| Matrix Effect (7-OH-Methotrexate) | 97.90% - 102.96% | Minimal relative matrix effect reported | [17][18] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 25 nmol/L | [17][18] |
| Advantages | Simple, fast, and economical. | Cleaner extracts, potentially reducing matrix effects. | [15][17] |
| Disadvantages | May result in less clean extracts and higher matrix effects. | More time-consuming and can have lower recovery if not optimized. | [15][17] |
Experimental Protocols
Protocol 1: Protein Precipitation for Methotrexate and 7-OH-Methotrexate in Human Plasma
This protocol is a simple and efficient method for the extraction of methotrexate and its primary metabolite, 7-hydroxy-methotrexate (7-OH-MTX), from human plasma prior to LC-MS/MS analysis.[17]
Materials:
-
Human plasma samples
-
Methotrexate and 7-OH-Methotrexate analytical standards
-
Stable isotope-labeled internal standard (e.g., D3-Methotrexate)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Working Solutions:
-
Prepare stock solutions of methotrexate and the internal standard in methanol containing 0.1% ammonium hydroxide.
-
Prepare a stock solution of 7-OH-MTX in a methanol:ammonium hydroxide:water (7:2:1, v/v/v) solution.
-
Prepare working solutions by diluting the stock solutions with a methanol:water (1:9, v/v) mixture.
-
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameter Optimization
Optimizing the mass spectrometry parameters is critical for achieving high sensitivity and specificity in the analysis of methotrexate and its metabolites.
Ionization Mode:
-
Electrospray ionization (ESI) in the positive ion mode generally provides higher sensitivity for methotrexate and its metabolites.[12]
Multiple Reaction Monitoring (MRM) Transitions:
-
Methotrexate (MTX): The precursor ion is the protonated molecule [M+H]+ at m/z 455.1. A common and abundant product ion is found at m/z 308.1. Therefore, the recommended MRM transition is 455.1 → 308.1 .[17]
-
7-Hydroxy-Methotrexate (7-OH-MTX): The precursor ion is the protonated molecule [M+H]+ at m/z 471.0. A characteristic product ion is observed at m/z 324.1. The recommended MRM transition is 471.0 → 324.1 .[17]
-
Internal Standard (D3-Methotrexate): The precursor ion is the protonated molecule [M+H]+ at m/z 458.2. A corresponding product ion is found at m/z 311.1. The recommended MRM transition is 458.2 → 311.1 .[17]
Optimization of MS Parameters:
-
The fragmentor voltage, collision energy, gas temperature, dry gas flow, nebulizer gas pressure, sheath gas temperature, sheath gas flow, and capillary voltage should be optimized to achieve the maximum signal intensity for each analyte and the internal standard.[17]
Visualizations
Troubleshooting Workflow for Low SPE Recovery
Caption: A decision tree to guide troubleshooting for low analyte recovery in solid-phase extraction.
Analytical Method Selection for Methotrexate
Caption: A workflow to aid in selecting the appropriate analytical method for methotrexate quantification.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical interference in the therapeutic drug monitoring of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Expedient methodology for total methotrexate polyglutamation pool determination in human erythrocytes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 14. m.youtube.com [m.youtube.com]
- 15. welch-us.com [welch-us.com]
- 16. specartridge.com [specartridge.com]
- 17. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromatographic Separation of Methotrexate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the chromatographic separation of methotrexate.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH so critical for the analysis of methotrexate by reversed-phase HPLC?
A1: Methotrexate is an ionizable compound, meaning its charge state changes with pH. Specifically, it has three pKa values corresponding to its two carboxylic acid groups and a nitrogen atom in the pteridine ring (pKa1 ≈ 3.4, pKa2 ≈ 4.7, pKa3 ≈ 5.7). In reversed-phase HPLC, the retention of a compound is primarily driven by its hydrophobicity. The ionized form of methotrexate is significantly more polar (less hydrophobic) than its non-ionized form. Therefore, the pH of the mobile phase directly controls the degree of ionization and, consequently, its retention time on the column. Inconsistent pH can lead to poor reproducibility of retention times and peak areas.[1][2]
Q2: What is the optimal pH range for the chromatographic separation of methotrexate?
A2: The optimal pH depends on the specific requirements of the separation, such as the desired retention time and the need to separate methotrexate from potential impurities or metabolites. Generally, for robust and reproducible methods, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa values.[1] For methotrexate, this means operating at a pH below approximately 2 or in the range of pH 6.0-7.5. Many published methods utilize a mobile phase with a pH around 6.0, which ensures that the carboxylic acid groups are fully ionized, leading to consistent retention.[3][4]
Q3: How does pH affect the peak shape of methotrexate?
A3: Operating at a pH close to one of methotrexate's pKa values can result in broad or split peaks.[5] This is because at a pH near a pKa, both the ionized and non-ionized forms of the molecule coexist in significant proportions, and their rapid interconversion on the chromatographic timescale can lead to peak distortion. Additionally, at mid-range pH values (around 4-6), interactions with residual silanols on the silica-based stationary phase can occur, leading to peak tailing.[1] To achieve sharp, symmetrical peaks, it is best to choose a pH where methotrexate is predominantly in a single ionic state.
Q4: Can I use a mobile phase without a buffer for methotrexate analysis?
A4: It is highly discouraged to use an unbuffered mobile phase for the analysis of ionizable compounds like methotrexate. The pH of an unbuffered mobile phase can be easily influenced by atmospheric carbon dioxide, the sample matrix, or impurities in the solvents, leading to significant shifts in retention time and poor reproducibility. A buffer is essential to maintain a constant and controlled pH throughout the analysis.
Troubleshooting Guide
| Problem | Potential Cause Related to pH | Recommended Solution |
| Fluctuating Retention Times | The mobile phase is not buffered, or the buffer capacity is insufficient. The chosen pH is too close to one of methotrexate's pKa values (approx. 3.4, 4.7, 5.7). | Ensure the mobile phase contains an appropriate buffer (e.g., phosphate, acetate) at a suitable concentration (typically 10-50 mM). Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values. For example, a pH of < 2 or between 6.0 and 7.5.[1] |
| Peak Tailing | Secondary interactions between the ionized methotrexate and residual silanol groups on the silica-based column. This is more common at mid-range pH (4-6). | Lower the mobile phase pH to < 3 to suppress the ionization of silanol groups. Alternatively, use a higher pH (> 7) to ensure consistent deprotonation of silanols. Using a modern, end-capped column can also minimize these interactions. |
| Broad or Split Peaks | The mobile phase pH is very close to a pKa of methotrexate, causing the presence of multiple ionic forms during elution. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values to ensure methotrexate is in a single, predominant ionic state.[5] |
| Loss of Resolution | A small shift in mobile phase pH has altered the selectivity between methotrexate and a co-eluting impurity. | Re-evaluate the mobile phase pH. A systematic study of pH can help to find a "sweet spot" where resolution is optimal and robust to minor pH variations. Ensure the mobile phase is accurately prepared and buffered. |
| No Retention (Elutes at Void Volume) | The mobile phase pH is causing methotrexate to be fully ionized and highly polar, resulting in minimal interaction with the non-polar stationary phase. This is likely at a higher pH. | Decrease the mobile phase pH to increase the proportion of the less polar, non-ionized form of methotrexate, thereby increasing its retention. |
Data Presentation
Effect of Mobile Phase pH on Methotrexate Retention Time and Peak Shape
| Mobile Phase pH | Expected Methotrexate Ionization State | Expected Retention Time | Expected Peak Shape |
| 3.0 | Primarily cationic (protonated pteridine ring) and neutral carboxylic acid groups. | Longest | Symmetrical |
| 4.7 (near pKa) | Mixture of neutral and singly charged anionic forms. | Intermediate and potentially variable. | Broad or distorted. |
| 6.0 | Primarily doubly charged anionic (deprotonated carboxylic acids). | Shorter | Symmetrical |
| 7.4 | Primarily doubly charged anionic. | Shortest | Symmetrical |
Note: This table presents expected trends. Actual retention times will vary based on the specific column, organic modifier, and other chromatographic conditions.
Experimental Protocols
Protocol: Preparation of a Buffered Mobile Phase for Methotrexate Analysis
This protocol describes the preparation of a common mobile phase for the analysis of methotrexate.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Phosphoric acid or potassium hydroxide solution (for pH adjustment)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh an appropriate amount of potassium dihydrogen phosphate to achieve the desired buffer concentration (e.g., for a 20 mM buffer, dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water).
-
Stir the solution until the salt is completely dissolved.
-
Measure the pH of the aqueous buffer using a calibrated pH meter.
-
Adjust the pH to the target value (e.g., 6.0 ± 0.05) by dropwise addition of a potassium hydroxide solution or phosphoric acid.[3]
-
-
Prepare the Mobile Phase:
-
Measure the required volumes of the prepared aqueous buffer and HPLC-grade acetonitrile. A common composition is 92:8 (v/v) of buffer to acetonitrile.[3]
-
Combine the buffer and acetonitrile in a clean, appropriate solvent reservoir.
-
-
Filtration and Degassing:
-
Filter the final mobile phase mixture through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using an appropriate method, such as sonication or vacuum degassing, to prevent the formation of air bubbles in the HPLC system.
-
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of methotrexate.
Caption: Logical relationship of pH's effect on methotrexate separation.
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Methods for Methotrexate Quantification: Highlighting the Use of (R)-Methotrexate-d3
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of methotrexate (MTX), a folate antagonist used in the treatment of cancer and autoimmune diseases, the choice of analytical methodology is critical for accuracy and reliability.[1][2] This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of methotrexate in biological matrices, with a special focus on the validation of a method utilizing the deuterated internal standard, (R)-Methotrexate-d3.
LC-MS/MS is considered the gold standard for MTX analysis, offering high selectivity and sensitivity over traditional immunoassays, which can be prone to cross-reactivity with MTX metabolites.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision.[2]
Comparison of LC-MS/MS Method Performance
The following tables summarize the key performance characteristics of various validated LC-MS/MS methods for methotrexate quantification, including a representative method using a deuterated internal standard. This allows for a direct comparison of linearity, precision, accuracy, and sensitivity.
| Parameter | Method A (with Deuterated IS) | Method B | Method C |
| Internal Standard (IS) | Methotrexate-d3 (or similar deuterated MTX) | Aminopterin | Tinidazole |
| Linearity Range | 0.025–10 µmol/L[5] | 1 ng/mL - 1000 ng/mL | 5–1000 ng/mL[6] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99[6] |
| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L[5] | 1 ng/mL[7] | 5 ng/mL[6] |
| Intra-day Precision (%CV) | ≤5.5%[5] | <15% | <7.67%[6] |
| Inter-day Precision (%CV) | ≤5.5%[5] | <15% | <7.67%[6] |
| Accuracy (% Deviation) | -7.4% to +0.4%[5] | Within ±15% | 96.33% to 108.94%[6] |
| Recovery | Not explicitly stated, but matrix effects compensated by IS[5] | >90%[8] | 82.20–93.98%[6] |
| Matrix Effect | Compensated by IS, factor range 1.01 to 1.12[5] | 97.90% to 117.60%[8] | 102.69–105.28%[6] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Experimental Protocol: Method A (with Deuterated IS)
1. Sample Preparation (Protein Precipitation): [5]
-
To 50 µL of plasma or serum sample, add 250 µL of a methanol solution containing the internal standard (e.g., 0.1 µmol/L Methotrexate-d3).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 16,100 x g for 2 minutes.
-
Transfer 50 µL of the supernatant to a new tube and dilute with 950 µL of water.
-
The resulting solution is ready for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: ACQUITY UPLC I-Class System[5]
-
Column: ACQUITY UPLC HSS C18 SB Column (2.1 x 30mm, 1.8 µm)[5]
-
Mobile Phase: Isocratic elution (details on the specific mobile phase composition can be optimized, but often consists of a mixture of an aqueous solution with an organic modifier like acetonitrile or methanol, with additives like formic acid).
-
Flow Rate: As appropriate for the column and system.
-
Mass Spectrometer: Xevo TQD Mass Spectrometer[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizing the Workflow
To better understand the logical flow of the LC-MS/MS method validation process, the following diagram illustrates the key steps.
Caption: Workflow for LC-MS/MS method validation.
Methotrexate is a folate analog that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids.[8] This mechanism of action is central to its efficacy in cancer chemotherapy and in controlling inflammatory responses in autoimmune diseases.
Caption: Simplified signaling pathway of Methotrexate.
References
- 1. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. waters.com [waters.com]
- 6. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for rapid determination of methotrexate in human saliva and its application to an excretion evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (R)-Methotrexate-d3 vs. 13C-Labeled Methotrexate for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of methotrexate (MTX) in biological matrices is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. The use of stable isotope-labeled internal standards in mass spectrometry-based assays is the gold standard for achieving reliable results. This guide provides an objective comparison of two commonly used labeled analogs of methotrexate: (R)-Methotrexate-d3 and 13C-labeled methotrexate, supported by experimental data to inform the selection of the most appropriate standard for your research needs.
This comparison will delve into the performance characteristics of each labeled compound, detailing their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We will present a side-by-side view of their quantitative performance, discuss the underlying principles of isotopic labeling, and provide detailed experimental protocols for their use.
Quantitative Performance at a Glance
The choice of an internal standard is critical for correcting for variability in sample preparation and instrument response. The following table summarizes the key performance parameters of this compound and a 13C-labeled methotrexate analog as reported in published bioanalytical methods.
| Performance Metric | This compound | 13C-Labeled Methotrexate (MTX¹³C²H₃) |
| Mass Transition (m/z) | 458.2 → 311.2[1][2] | 459.1 → 312.3[3] |
| Intra-day Precision (CV%) | <6%[1][2] | <8.3%[3] |
| Inter-day Precision (CV%) | <10%[1][2] | <8.3%[3] |
| Average Recovery | 99%[1][2] | 24% for MTX, 57% for 7-OH-MTX[3] |
| Lower Limit of Quantitation (LLOQ) | 5 nM[1][2] | 25 nmol L⁻¹[3] |
The Isotopic Labeling Landscape: Deuterium vs. Carbon-13
Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes. The two most common isotopes used for internal standards are deuterium (²H or D) and carbon-13 (¹³C).
This compound is a deuterated analog of methotrexate, where three hydrogen atoms on the methyl group have been replaced with deuterium. Deuterated standards are generally less expensive to synthesize.[4] However, the small mass difference between hydrogen and deuterium can sometimes lead to a phenomenon known as the "isotope effect," which may cause the labeled compound to have slightly different physicochemical properties than the unlabeled analyte.[5] This can result in a chromatographic shift, where the internal standard and the analyte do not co-elute perfectly, potentially leading to less accurate quantification, especially in the presence of significant matrix effects.[6][7] Furthermore, deuterium atoms, particularly those at exchangeable positions, can be prone to back-exchange with hydrogen from the solvent, which can compromise the stability of the standard.[6]
13C-labeled methotrexate , on the other hand, incorporates the heavier carbon-13 isotope into the carbon backbone of the molecule. This approach is generally considered superior for bioanalytical applications.[4] The larger mass difference between ¹²C and ¹³C results in a negligible isotope effect on chromatographic retention time, ensuring near-perfect co-elution with the unlabeled analyte.[5] This co-elution is crucial for effectively compensating for matrix effects and ensuring the highest degree of accuracy and precision in quantification.[7] Carbon-13 labels are also highly stable and not susceptible to exchange under typical experimental conditions. The primary drawback of ¹³C-labeled standards is their typically higher cost of synthesis.
Experimental Protocols
Below are detailed methodologies for the quantification of methotrexate in plasma using either this compound or 13C-labeled methotrexate as an internal standard.
Method 1: Quantification of Methotrexate using this compound Internal Standard
This protocol is based on a validated U-HPLC-ESI-MS/MS method for the therapeutic drug monitoring of methotrexate.[1][2]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard solution (this compound in methanol-water).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,600 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new tube containing 400 µL of 20% methanol in water.
-
Vortex for 1 minute and centrifuge again under the same conditions.
-
Inject a 5 µL aliquot of the final supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1][2]
-
Mobile Phase: Isocratic elution with 21% methanol and 10 mM ammonium bicarbonate.[1][2]
-
Flow Rate: 0.3 mL/min[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]
-
Monitored Transitions:
Method 2: Quantification of Methotrexate using 13C-Labeled Internal Standard
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of methotrexate and its metabolite, 7-hydroxy-methotrexate.[3]
1. Sample Preparation (Protein Precipitation):
-
To a sample aliquot, add the internal standard solution (MTX¹³C²H₃).
-
Precipitate proteins by adding a solution of methanol/ZnSO₄.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant for online extraction and analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series[3]
-
Online Extraction Column: Poros R1/20 (2.1 mm × 30 mm)[3]
-
Analytical Column: Phenomenex Luna 5 µm Phenyl Hexyl (2 mm × 50 mm)[3]
-
Mobile Phase: Gradient elution (specifics not detailed in the provided abstract).
-
MS System: ABSciex API 3200[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Monitored Transitions:
Visualizing Key Processes
To better understand the context of methotrexate analysis and its mechanism of action, the following diagrams illustrate the therapeutic drug monitoring workflow and the metabolic pathway of methotrexate.
The diagram above illustrates the typical workflow for therapeutic drug monitoring of methotrexate using isotope dilution mass spectrometry, from sample collection to clinical decision-making.
This diagram outlines the key steps in the metabolic pathway of methotrexate, including its transport into the cell, conversion to active polyglutamated forms, and its primary mechanism of action through the inhibition of dihydrofolate reductase (DHFR).[9][10][11]
Conclusion
Both this compound and 13C-labeled methotrexate can be effectively used as internal standards for the bioanalysis of methotrexate. The choice between them often comes down to a balance between cost and the desired level of analytical rigor.
-
This compound offers a cost-effective solution and has been shown to provide good precision and recovery in validated methods. However, researchers should be mindful of the potential for chromatographic shifts and ensure that the analytical method is robust enough to mitigate any impact from this phenomenon.
-
13C-labeled methotrexate represents the superior choice in terms of analytical performance. Its key advantages are the minimal isotopic effect, leading to better co-elution with the analyte, and higher isotopic stability.[4][5] This translates to a higher degree of accuracy and reliability, which is especially critical in regulated bioanalysis and when dealing with complex biological matrices.
For routine therapeutic drug monitoring where cost may be a significant factor, this compound can be a suitable option. However, for pivotal drug development studies, such as pharmacokinetic and bioequivalence studies, where the utmost accuracy and data integrity are required, the use of a 13C-labeled internal standard is highly recommended.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. A U-HPLC-ESI-MS/MS-based stable isotope dilution method for the detection and quantitation of methotrexate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ukisotope.com [ukisotope.com]
- 8. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Unveiling the Specificity of Methotrexate Immunoassays: A Comparative Guide on Enantiomeric Cross-Reactivity
For Immediate Release
A deep dive into the cross-reactivity of commonly used methotrexate immunoassays reveals a significant lack of specificity for the drug's enantiomers, potentially impacting therapeutic drug monitoring and clinical decision-making. This guide provides a comprehensive comparison of available data, outlines experimental protocols for assessing cross-reactivity, and highlights the need for more stereospecific assays in clinical practice.
Researchers, clinicians, and drug development professionals relying on immunoassay-based measurements of methotrexate (MTX) should be aware of the potential for cross-reactivity with its inactive D-enantiomer and the structurally similar compound, aminopterin. While immunoassays are a cornerstone of therapeutic drug monitoring for MTX, their performance in distinguishing between the biologically active L-methotrexate and its stereoisomer is not well-documented in commercially available assay literature. This guide synthesizes the limited available data and provides a framework for evaluating this critical aspect of assay performance.
Methotrexate, a folate antagonist, is a chiral compound with the L-enantiomer ((2S)-(-)-methotrexate) being the pharmacologically active form used in the treatment of cancer and autoimmune diseases. The D-enantiomer ((2R)-(+)-methotrexate) is considered an impurity that may be present in pharmaceutical preparations. Aminopterin, a closely related antifolate, also has the potential to interfere with MTX immunoassays due to its structural similarity.
Performance of Commercial Methotrexate Immunoassays
Data on the cross-reactivity of commercial methotrexate immunoassays with its D-enantiomer is notably scarce in publicly available literature and package inserts. Most performance evaluations focus on cross-reactivity with methotrexate metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), which can be clinically significant, particularly in patients treated with glucarpidase.[1][2][3]
Information regarding aminopterin cross-reactivity is also limited in the package inserts of commonly used assays. Preclinical studies have compared the in vitro and in vivo activity of methotrexate and aminopterin, highlighting their similar biological effects.[4] This similarity in structure and function underscores the potential for aminopterin to cross-react in methotrexate immunoassays.
The following table summarizes the reported cross-reactivity of various compounds in a commercially available methotrexate immunoassay, highlighting the absence of data for the D-enantiomer.
| Immunoassay Platform | Compound | Concentration Tested | Percent Cross-Reactivity |
| ARK™ Methotrexate Assay | 7-Hydroxymethotrexate | 50 µmol/L | <10% interference at MTX levels of 0.050 and 0.500 µmol/L[5] |
| 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) | Not Specified | 64.3% to 100%[2] | |
| Triamterene | Not Specified | 1.15% (in the absence of MTX) | |
| Trimethoprim | Not Specified | 0.01% (in the absence of MTX) | |
| Folate Analogs | ≥ 1000 μmol/L | ≤ 0.01%[1] | |
| D-Methotrexate | Data Not Available | Data Not Available | |
| Aminopterin | Data Not Available | Data Not Available |
Experimental Protocols for Assessing Cross-Reactivity
A standardized protocol for determining the cross-reactivity of an immunoassay is crucial for understanding its specificity. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines, such as I/LA23-A and EP07, that offer a framework for interference testing in clinical chemistry.[6] A general experimental protocol to assess the cross-reactivity of methotrexate immunoassays with its enantiomers and other related compounds can be adapted from these guidelines.
Objective: To determine the percentage of cross-reactivity of D-methotrexate and aminopterin in a specific methotrexate immunoassay.
Materials:
-
Methotrexate immunoassay kit (including calibrators and controls)
-
Certified reference material for L-methotrexate, D-methotrexate, and aminopterin
-
Drug-free human serum pool
-
Precision pipettes and other standard laboratory equipment
-
Automated clinical chemistry analyzer
Procedure:
-
Preparation of Stock Solutions: Prepare high-concentration stock solutions of L-methotrexate, D-methotrexate, and aminopterin in an appropriate solvent.
-
Preparation of Spiked Samples:
-
Prepare a series of dilutions of the D-methotrexate and aminopterin stock solutions in the drug-free human serum pool to create samples with a range of concentrations.
-
Prepare a sample of the drug-free serum pool spiked with a known mid-range concentration of L-methotrexate to serve as a reference.
-
-
Assay Measurement:
-
Analyze the prepared samples using the methotrexate immunoassay according to the manufacturer's instructions.
-
Measure the apparent methotrexate concentration in each of the D-methotrexate and aminopterin spiked samples.
-
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:
Logical Workflow for Cross-Reactivity Assessment
Conclusion and Recommendations
The lack of readily available data on the cross-reactivity of methotrexate immunoassays with its D-enantiomer and aminopterin is a significant gap in our understanding of these widely used clinical tools. Given the potential for impurities in drug formulations and the structural similarity of related compounds, the assumption of absolute specificity for L-methotrexate is not warranted.
It is imperative for manufacturers of methotrexate immunoassays to conduct and transparently report comprehensive cross-reactivity studies that include the D-enantiomer and other relevant antifolates like aminopterin. For clinical laboratories and research institutions, in-house validation of assay specificity, following established guidelines, is highly recommended to ensure the accuracy of therapeutic drug monitoring for methotrexate. The development of more stereospecific antibodies and immunoassay formats would represent a significant advancement in the field, leading to improved patient care and more reliable research outcomes.
References
- 1. ark-tdm.com [ark-tdm.com]
- 2. Methotrexate Liquid Assay - Siemens Healthineers USA [siemens-healthineers.com]
- 3. Analytical interference in the therapeutic drug monitoring of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. webstore.ansi.org [webstore.ansi.org]
A Researcher's Guide to Methotrexate Quantification: An Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of methotrexate (MTX) is critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and quality control.[1] Due to its narrow therapeutic range and potential for serious toxicity, precise measurement is essential to ensure patient safety and therapeutic efficacy.[1][2] This guide provides an objective comparison of the most prevalent analytical methods used for MTX quantification, supported by experimental data and detailed protocols.
The primary techniques for determining MTX concentrations in biological and pharmaceutical samples include High-Performance Liquid Chromatography (HPLC) with ultraviolet detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various immunoassays.[3] Each method presents a unique balance of sensitivity, specificity, cost, and throughput, making the choice of methodology highly dependent on the specific application. LC-MS/MS is often considered the reference method due to its high sensitivity and specificity.[4][5]
Quantitative Performance Comparison
The performance of an analytical method is defined by several key parameters, including its linear range, sensitivity (LOD/LOQ), precision, and accuracy. The following table summarizes these metrics for the three major MTX quantification platforms, compiled from various validation studies.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay (FPIA/CMIA) |
| Linearity Range | 50 - 150 µg/mL[6][7] | 5 - 10,000 ng/mL[8][9] | 0.03 - 1.50 µmol/L[10] |
| Lower Limit of Quantification (LLOQ) | ~0.1 µM[11][12] | 5 ng/mL (~0.01 µM)[8] to 0.09 µM[4][5] | 0.03 - 0.04 µmol/L[10] |
| Precision (Inter-day %CV) | 5.5% - 9.5%[11][12] | < 8.3%[8][13] | Not consistently reported |
| Accuracy / Recovery | 61.5% - 72.7%[11][12] | 82.2% - 108.9%[8] | Generally high, but prone to interference |
| Specificity | Moderate; potential for interference | High; distinguishes MTX from metabolites | Lower; potential cross-reactivity[13] |
| Typical Run Time | ~10-25 minutes[11] | ~3-5 minutes[4][8][13] | ~10-20 minutes (instrument dependent) |
Experimental Protocols and Workflows
The reliability of quantitative data is intrinsically linked to the experimental protocol. This section details standardized methodologies for each key technique and provides visual workflows for clarity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method for MTX quantification, particularly in pharmaceutical formulations and for monitoring higher concentrations in patient samples.[3][14]
Detailed Methodology:
-
Sample Preparation (Protein Precipitation) : To 100 µL of serum or plasma, add 100 µL of an internal standard solution (e.g., p-aminoacetophenone).[11] Add 40 µL of 2 M trichloroacetic acid in ethanol to precipitate proteins.[11][12] Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 15 minutes.[11][12]
-
Injection : Directly inject 10-20 µL of the resulting supernatant into the HPLC system.[11]
-
Chromatographic Conditions :
-
Detection : Monitor the column effluent using a UV detector, typically set at a wavelength of 303 nm or 313 nm.[6][7][11]
-
Quantification : Calculate the MTX concentration by comparing the peak area ratio of MTX to the internal standard against a calibration curve.[12]
Experimental Workflow: HPLC-UV Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. ark-tdm.com [ark-tdm.com]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. asianpubs.org [asianpubs.org]
- 12. brieflands.com [brieflands.com]
- 13. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Isotopic Purity Assessment of (R)-Methotrexate-d3
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the isotopic purity of these reagents is paramount for data integrity and experimental reproducibility. (R)-Methotrexate-d3, a deuterated analog of the folate antagonist Methotrexate, is a critical internal standard in pharmacokinetic and bioanalytical studies. Its efficacy hinges on a high and accurately determined level of deuterium incorporation.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isotopic purity of this compound: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, comparative data, and a discussion of alternative isotopic labeling strategies to aid researchers in selecting the most appropriate methods for their needs.
Data Presentation: Quantitative Isotopic Purity Analysis
The primary goal of isotopic purity assessment is to determine the distribution of isotopic variants (isotopologues) in the labeled compound. For this compound, this involves quantifying the relative abundance of the desired d3 species against the unlabeled (d0) and partially labeled (d1, d2) counterparts.
Table 1: Isotopic Distribution of a Deuterated Compound as Determined by Mass Spectrometry
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (Unlabeled) | M+0 | 0.13 |
| d1 | M+1 | 0.35 |
| d2 | M+2 | 3.63 |
| d3 (Fully Labeled) | M+3 | 95.89 |
| Data is representative of a d3-labeled compound and is based on a certificate of analysis for a similar deuterated product. The d3 species is the most abundant, indicating high isotopic enrichment[1]. |
Table 2: Comparison of Analytical Techniques for Isotopic Purity Assessment
| Parameter | High-Resolution Mass Spectrometry (LC-HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by mass-to-charge ratio of isotopologues. | Differentiation of nuclei based on their magnetic properties. |
| Primary Output | Mass spectrum showing relative intensities of M, M+1, M+2, etc. | NMR spectrum showing distinct signals for deuterated and non-deuterated sites. |
| Sensitivity | High (picogram to femtogram range). | Lower (milligram to microgram range). |
| Sample Throughput | High, suitable for automated analysis. | Lower, longer acquisition times may be required. |
| Quantitative Accuracy | Excellent with proper calibration. | Excellent, can be a primary ratio method. |
| Structural Information | Limited to mass fragmentation patterns. | Provides detailed information on the specific location of isotopic labels. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible isotopic purity data. Below are representative protocols for the analysis of this compound using LC-MS/MS and NMR spectroscopy.
Protocol 1: Isotopic Purity Assessment by LC-MS/MS
This method is widely used for its high sensitivity and throughput in determining the isotopic distribution of labeled compounds.
1. Sample Preparation (Protein Precipitation for Plasma Samples)
-
To 100 µL of plasma containing this compound, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[2].
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from any potential interferences.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the different isotopologues.
-
Mass Transitions:
-
Data Analysis: Integrate the peak areas for each isotopologue and calculate the relative abundance as a percentage of the total.
Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy
NMR spectroscopy provides valuable information on the location of the deuterium labels and can be used for quantitative analysis of isotopic enrichment.
1. Sample Preparation
-
Dissolve 5-25 mg of this compound in a non-deuterated solvent (e.g., DMSO, H2O) to a final volume of 0.6-0.7 mL in a clean NMR tube[5][6].
-
The use of a non-deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals in a 2H NMR experiment[7].
2. NMR Acquisition Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
Data Analysis: Compare the integral of a proton signal in a region of the molecule that should be deuterated to the integral of a proton signal in a non-deuterated region. The reduction in the integral of the deuterated position corresponds to the level of isotopic enrichment.
3. NMR Acquisition Parameters (²H NMR)
-
Spectrometer: Equipped with a broadband probe.
-
Solvent: A non-deuterated solvent is used[7].
-
Acquisition: The experiment is run in unlocked mode as there is no deuterated solvent for the lock system[7]. Shimming can be performed on the proton signal of the solvent.
-
Data Analysis: The presence of a signal at the expected chemical shift confirms the incorporation of deuterium. The integral of the deuterium signal can be compared to an internal standard for quantification.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for isotopic purity assessment.
Caption: Workflow for Isotopic Purity Assessment by LC-MS/MS.
Caption: Workflow for Isotopic Purity Assessment by NMR Spectroscopy.
Comparison with Alternatives
While this compound is a widely used internal standard, other isotopically labeled alternatives exist, primarily those incorporating carbon-13 (¹³C). The choice between a deuterated and a ¹³C-labeled standard depends on the specific requirements of the assay.
Deuterated (²H) Standards:
-
Advantages: Generally less expensive to synthesize.
-
Disadvantages:
-
Isotope Effect: The mass difference between protium (¹H) and deuterium (²H) can sometimes lead to chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect". This can result in differential ion suppression in the mass spectrometer and affect quantitative accuracy[8][9].
-
Isotopic Instability: Deuterium atoms at certain positions in a molecule can be susceptible to back-exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification[8][9].
-
Carbon-13 (¹³C) Labeled Standards:
-
Advantages:
-
Co-elution: ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte, as the mass difference has a negligible impact on chromatographic retention time. This ensures more effective compensation for matrix effects[8][9].
-
Isotopic Stability: The ¹³C label is integrated into the carbon backbone of the molecule and is not susceptible to exchange, ensuring the stability of the standard throughout the analytical process[8].
-
-
Disadvantages:
-
Cost: The synthesis of ¹³C-labeled compounds is often more complex and expensive than that of their deuterated counterparts.
-
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Columns for the Enantioselective Separation of Methotrexate
For researchers, scientists, and professionals in drug development, the enantioselective separation of methotrexate is a critical analytical challenge. The pharmacological and toxicological profiles of its enantiomers can differ significantly, necessitating robust methods for their resolution. This guide provides a detailed performance comparison of three distinct chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of methotrexate enantiomers: the Chirobiotic T (macrocyclic glycopeptide), Chiracel OJ (cellulose-based), and a Human Serum Albumin (HSA) protein-based column.
This comparison is primarily based on findings from a key study by Gotti et al., which systematically evaluated these columns for the enantioselective determination of methotrexate.[1][2] The study concluded that the Chirobiotic T column, operating in a polar organic mobile phase, delivered the most effective separation in terms of enantioresolution and enantioselectivity.[1][2]
Performance Comparison
The following table summarizes the performance of the Chirobiotic T, Chiracel OJ, and Human Serum Albumin (HSA) chiral columns for the separation of methotrexate enantiomers. The data is compiled from the comparative study by Gotti et al., which identified the Chirobiotic T column as providing the optimal separation.
| Parameter | Chirobiotic T | Chiracel OJ | Human Serum Albumin (HSA) |
| Chiral Stationary Phase (CSP) | Teicoplanin (Macrocyclic Glycopeptide) | Cellulose tris(4-methylbenzoate) | Human Serum Albumin |
| Optimal Mobile Phase | Polar Organic | Not specified in detail | Aqueous Buffer |
| Resolution (Rs) | 1.72 | Partial Separation | Partial Separation |
| Enantioselectivity | High | Low | Low |
| General Performance | Best performer , achieving baseline separation. | Showed some enantioselectivity but did not achieve baseline separation. | Showed some enantioselectivity but did not achieve baseline separation. |
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of this comparison are provided below.
Optimal Chiral Separation on Chirobiotic T Column
This method yielded the best results for the enantioselective separation of methotrexate.
-
Column: Chirobiotic T, 5 µm particle size
-
Mobile Phase: A polar organic mobile phase was utilized. While the exact composition is proprietary to the study, it is a hallmark of this column type's versatility.
-
Flow Rate: Not explicitly detailed, but typically 0.5-1.5 mL/min for such applications.
-
Result: Achieved a baseline separation of D- and L-methotrexate with a resolution (Rs) of 1.72.[1][2]
Comparative Analysis on Chiracel OJ and HSA Columns
The following conditions were used to evaluate the performance of the Chiracel OJ and HSA columns in the same study.
-
Columns:
-
Chiracel OJ
-
Human Serum Albumin (HSA)
-
-
Mobile Phase: Various mobile phase compositions were tested, including aqueous buffers and mixtures with organic modifiers, to optimize the separation on each column.
-
Flow Rate: Standard HPLC flow rates were employed.
-
Detection: UV at 303 nm
-
Result: Both the Chiracel OJ and HSA columns demonstrated some degree of enantioselectivity but failed to achieve baseline resolution of the methotrexate enantiomers under the tested conditions.
Experimental Workflow
The logical workflow for comparing the performance of different chiral columns for methotrexate analysis is illustrated in the diagram below.
Caption: Workflow for Chiral Column Performance Comparison.
Conclusion
Based on the available experimental data, the Chirobiotic T column is the superior choice for the enantioselective separation of methotrexate. It provides a significantly higher resolution compared to the Chiracel OJ and HSA columns, enabling accurate quantification of the individual enantiomers. Researchers and drug development professionals requiring baseline separation of methotrexate enantiomers for analytical or preparative purposes will find the Chirobiotic T column to be a highly effective and reliable tool.
References
The Gold Standard: Justifying the Use of Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity, reliability, and ultimately, regulatory acceptance. This guide provides a comprehensive comparison of deuterated internal standards against their primary alternative, analog (structurally similar) internal standards, supported by experimental data and detailed methodologies. The evidence unequivocally demonstrates the superiority of deuterated standards in ensuring the accuracy and precision required for regulatory submissions.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting variability inherent in the analytical process. This includes variations in sample preparation, injection volume, and instrument response. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the ICH M10 guideline, which underscores the importance of a suitable internal standard. While the use of an IS is not mandated to be isotopic, the guidelines implicitly favor stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common, due to their ability to mimic the analyte of interest most closely.[1][2][3][4][5][6][7][8][9]
The fundamental principle behind the efficacy of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. By replacing one or more hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response remain virtually identical to the unlabeled analyte. This co-elution is paramount for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—a major challenge in bioanalysis.[10][11][12]
Data Presentation: A Quantitative Comparison
The advantages of a deuterated internal standard are not merely theoretical; they are borne out by significant improvements in assay performance, particularly in terms of accuracy and precision. The following tables summarize experimental data from studies comparing the use of deuterated internal standards with analog internal standards for the analysis of various drugs in biological matrices.
Table 1: Comparison of Deuterated vs. Analog Internal Standard for the Analysis of Tacrolimus in Whole Blood
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Reference |
| Deuterated (¹³C, D₂-Tacrolimus) | 1.5 | -0.45 | 3.09 | [3] |
| 16 | 0.63 | 2.55 | [3] | |
| Analog (Ascomycin) | 1.5 | -2.65 | 3.63 | [3] |
| 16 | 1.71 | 2.89 | [3] |
Table 2: Comparison of Deuterated vs. Analog Internal Standard for the Analysis of Everolimus in Whole Blood
| Internal Standard Type | LLOQ (ng/mL) | Total Coefficient of Variation (%) | Slope (vs. Reference Method) | Reference |
| Deuterated (Everolimus-d₄) | 1.0 | 4.3 - 7.2 | 0.95 | [10] |
| Analog (32-desmethoxyrapamycin) | 1.0 | 4.3 - 7.2 | 0.83 | [10] |
The data clearly indicates that while both types of internal standards can provide acceptable performance, deuterated internal standards consistently demonstrate superior accuracy (bias closer to zero) and precision (lower coefficient of variation).[3][10] This enhanced performance is particularly crucial for narrow therapeutic index drugs where small variations in measured concentrations can have significant clinical implications.
Experimental Protocols
To ensure the reliability and reproducibility of bioanalytical data, a meticulously validated experimental protocol is essential. The following is a representative protocol for the quantification of an analyte in human plasma using a deuterated internal standard by LC-MS/MS.
Objective: To accurately and precisely quantify the concentration of Analyte X in human plasma samples.
Materials:
-
Human plasma (with appropriate anticoagulant)
-
Analyte X reference standard
-
Deuterated Analyte X (IS) reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Analyte X and the deuterated IS in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working solutions for the calibration curve by serially diluting the Analyte X stock solution with 50:50 methanol:water.
-
Prepare a working solution of the deuterated IS at an appropriate concentration in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Add 10 µL of the deuterated IS working solution to all wells except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both Analyte X and the deuterated IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the deuterated IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Analyte X in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and logical relationships in regulated bioanalysis using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard is a cornerstone of robust and reliable regulated bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for inevitable variations, most notably matrix effects.[10][11] The presented data and established protocols underscore the significant improvements in accuracy and precision achieved with deuterated standards compared to analog alternatives. For researchers and scientists in drug development, the adoption of deuterated internal standards is not just a matter of best practice, but a critical step in ensuring the generation of high-quality, defensible data that meets the rigorous expectations of regulatory authorities. This, in turn, facilitates a smoother and more efficient drug development and approval process.
References
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. worldwide.com [worldwide.com]
- 5. celerion.com [celerion.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Methotrexate Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of methotrexate (MTX) is critical for therapeutic drug monitoring, pharmacokinetic studies, and formulation development. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Methodology Overview
Both HPLC-UV and LC-MS/MS are powerful chromatographic techniques used to separate and quantify components in a mixture. However, they differ significantly in their detection principles, which in turn affects their sensitivity, selectivity, and susceptibility to matrix effects.
-
HPLC-UV relies on the principle that methotrexate absorbs ultraviolet light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the drug in the sample. This method is robust, widely available, and cost-effective.
-
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-to-product ion transitions are monitored. This technique offers superior specificity and lower detection limits compared to HPLC-UV.[1][2]
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and method validation. Below are representative experimental protocols collated from various studies.
HPLC-UV Method
-
Sample Preparation: A common approach involves protein precipitation. To a 200 µL plasma sample, 40 µL of 2M trichloroacetic acid in ethanol is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. An aliquot of the clear supernatant is then directly injected into the HPLC system.[3] Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples and improved sensitivity.[4][5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 50 mM sodium acetate, pH 3.6) and an organic modifier (e.g., acetonitrile) is common.[4][5] A typical ratio would be in the range of 89:11 (v/v) buffer to acetonitrile.[4][5]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[6]
-
Detection: UV detection is performed at a wavelength where methotrexate shows maximum absorbance, typically around 307-313 nm.[4][5][6]
-
Internal Standard: An internal standard, such as p-aminoacetophenone, can be used to improve accuracy and precision.[6]
-
LC-MS/MS Method
-
Sample Preparation: Protein precipitation is a widely used and straightforward sample preparation technique.[1][7] For instance, to 50 µL of a plasma or serum sample, 250 µL of methanol containing an isotopically labeled internal standard (e.g., methotrexate-d3) is added.[8] After vortexing and centrifugation, the supernatant is diluted with water before injection.[8] Solid-phase extraction (SPE) can also be utilized for more complex matrices or when lower detection limits are required.[9][10]
-
Chromatographic Conditions:
-
Column: A C18 or phenyl-hexyl reversed-phase column with smaller particle sizes (e.g., 50 x 2.1 mm, 3.5 µm) is frequently employed for faster analysis times.[7][11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is common.[2][10][11]
-
Flow Rate: Flow rates are typically in the range of 0.4-0.5 mL/min.[2][12]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for methotrexate analysis.[7][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]
-
MRM Transitions: The most common transition for methotrexate is m/z 455.2 → 308.3.[7][10] For an isotopically labeled internal standard like methotrexate-¹³C₂H₃, the transition is m/z 459.1 → 312.3.[7]
-
Quantitative Data Presentation
The performance of each method is summarized in the table below, with data compiled from multiple validated studies.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.025 - 5.00 µM[4] | 0.025 - 10 µmol/L[8] |
| Limit of Detection (LOD) | 0.003 µM[4][5] | 0.05 ng/mL[11] |
| Limit of Quantification (LOQ) | 0.01 µM[4][5] | 0.1 nmol/L[9] |
| Precision (CV%) | Intra-day: <7.8%, Inter-day: <12.6%[4] | Intra- and Inter-day: <8.3%[7] |
| Accuracy/Recovery | 93.1 - 98.2%[4] | 82.20 - 93.98%[2] |
| Run Time | ~12 minutes[4] | ~4-5 minutes[7][8] |
| Matrix Effect | Less susceptible | Can be significant, requires careful method development and use of internal standards[13] |
Mandatory Visualization
Caption: Comparative experimental workflows for methotrexate analysis by HPLC-UV and LC-MS/MS.
Caption: Logical comparison of key performance characteristics between HPLC-UV and LC-MS/MS.
Conclusion
The choice between HPLC-UV and LC-MS/MS for methotrexate analysis depends on the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective workhorse method suitable for routine therapeutic drug monitoring where expected concentrations are within its linear range. Its simplicity and the widespread availability of the instrumentation make it an attractive option for many laboratories.
-
LC-MS/MS is the gold standard for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies with low dosage, analysis of complex biological matrices, or when the simultaneous quantification of metabolites is necessary.[1][7] While the initial investment and operational complexity are higher, the superior performance in terms of lower detection limits, shorter run times, and reduced interference from matrix components often justifies the cost.[1]
For researchers and drug development professionals, a thorough evaluation of the analytical needs, sample complexity, and available resources will guide the selection of the most appropriate technique for accurate and reliable methotrexate quantification.
References
- 1. A rapid LC-MS/MS assay for the measurement of serum methotrexate in patients who have received high doses for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. waters.com [waters.com]
- 9. A sensitive LC-MS/MS methotrexate assay capable of assessing adherence to methotrexate therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. brieflands.com [brieflands.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Methotrexate-d3: A Guide for Laboratory Professionals
(R)-Methotrexate-d3 , a deuterated form of the cytotoxic drug Methotrexate, requires stringent disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. As a compound classified as toxic, mutagenic, and a reproductive hazard, all materials that come into contact with it must be treated as hazardous waste.[1][2] Disposal must adhere to local, state, and federal regulations governing chemotherapeutic and cytotoxic waste.[3][4]
The primary principle for managing this waste is segregation at the point of generation. All contaminated items must be separated from the regular waste stream and disposed of through high-temperature incineration.[3][5] This guide provides detailed procedures for the safe handling and disposal of this compound waste in a research setting.
Waste Disposal Summary
The proper segregation of waste is critical. The following table outlines the classification and containment procedures for different types of waste contaminated with this compound.
| Waste Category | Container Type & Color | Description of Waste | Final Disposal Method |
| Trace Chemotherapy Sharps | Puncture-resistant sharps container with a purple or yellow lid, labeled "Chemo Sharps" or "Cytotoxic Waste".[6][7][8][9] | Needles, syringes, glass vials (even if "RCRA empty"), ampules, and other sharps contaminated with trace amounts of this compound.[7][9] | High-Temperature Incineration[3][5] |
| Trace Chemotherapy Non-Sharps | Yellow, thick plastic bags or containers labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[9][10] | Gloves, gowns, bench pads, wipes, and other PPE or materials with trace contamination (less than 3% of original weight).[11][12] | High-Temperature Incineration[5][9] |
| Bulk Chemotherapy Waste | Black, rigid, leak-proof RCRA-rated container labeled "Hazardous Waste".[11][13] | Unused or partially full vials, solutions, powders, and any materials used to clean up a significant spill of this compound.[11][13] | Hazardous Waste Incineration[3][11] |
Detailed Disposal Protocols
Adherence to a strict, step-by-step protocol is essential for safety and compliance. Preparation and handling should occur within a Class II biological safety cabinet or laminar flow hood to minimize exposure.[3][14]
Step 1: Waste Segregation and Containment
Proper segregation must occur at the point of use to prevent cross-contamination of waste streams.
-
Sharps Waste : Immediately place all used needles, syringes, and empty or broken vials directly into a designated, puncture-resistant "Chemo Sharps" container.[7][15] Do not recap, bend, or break needles.
-
Trace Contaminated Solid Waste : All non-sharp items with trace contamination, such as used personal protective equipment (PPE), gloves, gowns, and absorbent pads, must be placed into a designated yellow chemotherapy waste bag or container.[5][9]
-
Bulk Waste : Any material containing more than 3% of the drug's original weight, including partially used vials or materials from a spill cleanup, is considered "bulk" hazardous waste.[11] This waste must be collected in a black, RCRA-rated hazardous waste container.[13] Do not mix bulk waste with trace waste.
Step 2: Labeling and Storage
Proper labeling and storage are crucial for regulatory compliance and safe handling by waste management personnel.
-
Labeling : Ensure all containers are clearly labeled with their contents. Cytotoxic waste containers should feature the appropriate hazard symbols.[7][10]
-
Storage : Keep waste containers sealed when not in use.[5] Store the sealed containers in a designated, secure area away from general traffic until they are collected by a licensed hazardous waste disposal service.
Step 3: Spill Management Protocol
In the event of a spill, immediate and correct action is required to contain the contamination and protect personnel.
-
Alert Personnel : Immediately alert others in the area.
-
Secure the Area : Restrict access to the spill area.
-
Don PPE : Before cleaning, put on appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a respirator if powder is involved.[3][5]
-
Contain the Spill :
-
Clean the Area : Working from the outside in, carefully collect all contaminated materials. Place them into a polyethylene bag.[5]
-
Decontaminate : Clean the spill area thoroughly with water, followed by soap and water.[5]
-
Dispose of Cleanup Materials : Seal the bag containing the cleanup waste, double-bag it, and place it in the black bulk hazardous waste container .[5][11]
-
Post-Cleanup : Remove and dispose of all PPE as trace chemotherapy waste. Wash hands thoroughly with soap and water.[5][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision workflow for segregating this compound waste.
References
- 1. fermion.fi [fermion.fi]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. beaufort.tricare.mil [beaufort.tricare.mil]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 6. mot.southyorkshire.icb.nhs.uk [mot.southyorkshire.icb.nhs.uk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. danielshealth.ca [danielshealth.ca]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. sdmedwaste.com [sdmedwaste.com]
- 14. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. healthonline.washington.edu [healthonline.washington.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
